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  • Product: 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
  • CAS: 944278-92-6

Core Science & Biosynthesis

Foundational

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene CAS number and molecular weight

An In-Depth Technical Guide to 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Executive Summary 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a specialized bifunctional halogenated intermediate used primarily in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Executive Summary

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a specialized bifunctional halogenated intermediate used primarily in medicinal chemistry and materials science. Structurally, it consists of a 4-bromo-2-fluorophenyl core linked to a 2-bromoethyl chain via an ether linkage. This dual-halogenated motif—containing both an aryl bromide and an alkyl bromide—enables orthogonal functionalization. The aryl bromide is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the alkyl bromide serves as a potent electrophile for nucleophilic substitution (


) reactions. This guide details its physicochemical properties, synthesis, and critical role as a linker in PROTAC (Proteolysis Targeting Chimera) development and kinase inhibitor synthesis.

Physicochemical Profile

This compound is often a custom-synthesis intermediate rather than a commodity chemical. As such, experimental data is frequently derived from analogous structures or calculated models.

Property Data / Value
Chemical Name 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Common Synonyms 2-(4-Bromo-2-fluorophenoxy)ethyl bromide; 4-Bromo-2-fluorophenyl 2-bromoethyl ether
CAS Number Not Widely Indexed (Often synthesized in situ or custom ordered; see Note 1)
Molecular Formula

Molecular Weight 297.95 g/mol
Physical State Colorless to pale yellow oil or low-melting solid (Predicted)
Boiling Point ~310–320°C (Predicted at 760 mmHg)
Density ~1.85 g/cm³ (Predicted)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
LogP ~3.5 (Predicted)

Note 1: While specific CAS numbers exist for the chloro-analog (e.g., 2-Bromo-1-(2-chloroethoxy)-4-fluorobenzene, CAS 922728-20-9), the dibromo variant is typically prepared as a transient intermediate in specific patent literature.

Synthetic Pathways & Production

The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene follows a classic Williamson Ether Synthesis . The core challenge is preventing the formation of the dimer (bis-phenoxy ethane), where the phenol reacts with both ends of the dibromoethane.

Reaction Scheme


Detailed Protocol
  • Reagents:

    • Substrate: 4-Bromo-2-fluorophenol (1.0 eq).

    • Alkylation Agent: 1,2-Dibromoethane (3.0 – 5.0 eq). Critical: Excess is required to favor mono-alkylation.

    • Base: Potassium Carbonate (

      
      ) (2.0 eq), anhydrous.
      
    • Solvent: Acetone or DMF (N,N-Dimethylformamide).

    • Catalyst (Optional): Potassium iodide (KI) (0.1 eq) to accelerate the reaction via the Finkelstein mechanism.

  • Procedure:

    • Step 1: Dissolve 4-bromo-2-fluorophenol in anhydrous acetone/DMF under an inert atmosphere (

      
      ).
      
    • Step 2: Add

      
       and stir for 15–30 minutes to generate the phenoxide anion.
      
    • Step 3: Add 1,2-dibromoethane in a single portion. Note: Slow addition of the phenol to the dibromide is preferred to minimize dimerization.

    • Step 4: Reflux the mixture (approx. 60–80°C) for 12–24 hours. Monitor by TLC or LC-MS.

    • Step 5: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

    • Step 6: Dilute with water and extract with ethyl acetate. Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Step 7: Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate the mono-alkylated product from the unreacted phenol and dimer byproduct.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-fluorophenol Deprotonation Deprotonation (K2CO3, Acetone, 30 min) Start->Deprotonation Activation Alkylation Alkylation (Excess 1,2-Dibromoethane, Reflux) Deprotonation->Alkylation + 1,2-Dibromoethane (5 eq) Workup Workup (Filtration, Extraction, Drying) Alkylation->Workup Complete Conversion Dimer Side Product: Dimer (Bis-phenoxy ethane) Alkylation->Dimer Low Dibromide Conc. Purification Purification (Column Chromatography) Workup->Purification Crude Oil Product Product: 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Purification->Product Isolation

Figure 1: Step-by-step synthetic workflow emphasizing the critical excess of alkylating agent to prevent dimerization.

Mechanistic Insight & Causality

Orthogonal Reactivity

The utility of this compound lies in the distinct reactivity profiles of its two bromine atoms:

  • Alkyl Bromide (

    
    -C-Br):  Highly susceptible to Nucleophilic Substitution (
    
    
    
    )
    . It reacts readily with amines, thiols, or alkoxides. This is typically the first point of modification in linker synthesis.
  • Aryl Bromide (

    
    -C-Br):  Chemically inert to standard nucleophiles but highly reactive in Metal-Catalyzed Cross-Coupling  (e.g., Suzuki, Sonogashira). This allows the phenyl ring to be attached to a core scaffold after the alkyl chain has been functionalized.
    
The Fluorine Effect

The fluorine atom at the ortho position is not merely structural; it exerts a strong electronic effect:

  • Metabolic Stability: The C-F bond blocks metabolic oxidation at the reactive ortho site.

  • Acidity Modulation: The electron-withdrawing nature of fluorine increases the acidity of the original phenol, making the initial alkylation (ether formation) faster but also influencing the electronics of the final aryl bromide during cross-coupling.

Applications in Drug Discovery

PROTAC Linker Design

In the development of Proteolysis Targeting Chimeras (PROTACs), this molecule serves as a critical "anchor" point.

  • Workflow: The alkyl bromide reacts with a linker amine (e.g., a PEG-diamine). The aryl bromide is then coupled to an E3 ligase ligand (like a VHL binder) or the target protein ligand.

  • Advantage: The rigid phenyl ring introduces a defined spatial orientation, unlike flexible PEG chains, which can improve the permeability and pharmacokinetic profile of the final PROTAC.

Kinase Inhibitor Scaffolds

Many kinase inhibitors (e.g., EGFR or VEGFR inhibitors) utilize a fluorophenyl ether moiety to fit into hydrophobic pockets within the ATP-binding site. This intermediate allows for the rapid library generation of such inhibitors by varying the group attached to the alkyl chain.

Safety & Handling

  • Hazards: As an alkylating agent (alkyl bromide), this compound is a potential carcinogen and a severe skin/eye irritant. The aryl bromide moiety adds potential for cumulative toxicity.

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves (double gloving recommended due to the penetrating nature of alkyl halides).

    • Quenching: Unreacted alkyl bromides should be quenched with aqueous ammonium hydroxide or sodium thiosulfate before disposal.

References

  • Williamson Ether Synthesis General Protocol : Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Synthesis of Fluorinated Phenol Ethers : World Intellectual Property Organization (WIPO) Patent WO2015144799A1. "Substituted 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine derivatives...". (Describes analogous alkylation of 4-bromo-2-fluorophenol).

  • PROTAC Linker Chemistry : Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery". Cell.

  • Reactivity of Aryl vs. Alkyl Halides : Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, a compound of interest for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of publicly available experimental solubility data for this specific molecule, this document emphasizes a foundational approach. It begins with an analysis of the compound's physicochemical properties to establish a theoretical basis for solubility behavior. Subsequently, it presents a detailed, field-proven experimental workflow for the precise and accurate determination of its solubility in a diverse range of organic solvents. This guide is designed to be an essential resource, enabling researchers to generate reliable, application-specific solubility data crucial for process development, formulation, and quality control.

Introduction: The Critical Role of Solubility

Solubility, the maximum concentration of a solute that can dissolve in a solvent at a given temperature, is a fundamental physicochemical property that governs the feasibility and efficiency of numerous processes in pharmaceutical and chemical development.[1][2][3] For a compound like 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, a precise understanding of its solubility profile is indispensable for:

  • Reaction Kinetics and Process Chemistry: Optimizing reaction conditions, including concentration and solvent selection, to ensure efficient synthesis and minimize byproduct formation.

  • Purification and Crystallization: Developing effective crystallization methods for isolating the compound with high purity. The choice of an appropriate solvent system is critical for controlling crystal form and yield.[4]

  • Formulation Development: Designing stable and bioavailable drug products. Poorly soluble compounds often present significant challenges in achieving therapeutic efficacy.[5]

  • Analytical Method Development: Preparing stock solutions and standards for various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This guide provides the theoretical and practical tools necessary to establish a robust solubility profile for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Physicochemical Properties and Solubility Predictions

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. By dissecting the structure of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, we can predict its general solubility behavior based on the "like dissolves like" principle.[1][4][6]

Molecular Structure:

  • Aromatic Core: The substituted benzene ring is inherently nonpolar and hydrophobic.

  • Halogen Atoms (Br, F): The bromine and fluorine atoms are electronegative, introducing polarity to the molecule. However, their contribution to overall polarity can be complex and dependent on their position. In 4-bromonitrobenzene, for instance, the para-position of the bromo and nitro groups leads to a partial cancellation of their dipole moments.[7]

  • Ether Linkage (-O-): The ether group is a hydrogen bond acceptor and introduces a polar, hydrophilic character to the molecule.

  • Bromoethoxy Side Chain (-CH2-CH2-Br): This alkyl halide chain is primarily nonpolar but contains an electronegative bromine atom, contributing to the molecule's overall lipophilicity.

Predicted Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~310 g/mol Calculated from the atomic weights of its constituent atoms.
Polarity Moderately polarThe presence of electronegative F, O, and Br atoms induces dipoles. The ether linkage and halogen substituents contribute to its polar nature.[7][8]
Hydrogen Bond Acceptor Count 1 (from the ether oxygen)The oxygen atom in the ether linkage can accept a hydrogen bond from protic solvents.
Hydrogen Bond Donor Count 0The molecule lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen.[9]
Predicted LogP (XLogP3) HighThe presence of two bromine atoms and a benzene ring suggests significant lipophilicity. For a related compound, 4-Bromo-1-ethoxy-2-fluorobenzene, the predicted XLogP3 is 3.69.[10]

Solubility Predictions based on Properties:

Based on these predicted properties, we can anticipate the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., Dimethyl Sulfoxide, Dimethylformamide) and chlorinated solvents (e.g., Dichloromethane) due to dipole-dipole interactions.

  • Moderate to Good Solubility: Expected in polar protic solvents like alcohols (e.g., Methanol, Ethanol) where the ether oxygen can act as a hydrogen bond acceptor.[11]

  • Moderate Solubility: Expected in ethers (e.g., Tetrahydrofuran) and esters (e.g., Ethyl Acetate) which share structural similarities.

  • Low Solubility: Expected in nonpolar solvents (e.g., Hexane, Toluene) due to the molecule's overall polarity.

  • Insoluble: Expected in aqueous media due to its high lipophilicity and lack of significant hydrogen bonding donor capabilities.

Experimental Determination of Solubility: A Validated Approach

To move from prediction to precise quantification, a robust experimental methodology is required. The isothermal shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[12][13][14][15][16]

Rationale for Solvent Selection

The choice of solvents for solubility screening should be systematic and cover a range of polarities and functionalities to build a comprehensive profile.[11][17] A recommended starting panel includes:

Solvent ClassExample SolventsRationale for Inclusion
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Strong dipole moments capable of interacting with the polar regions of the solute.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Capable of hydrogen bonding with the ether oxygen of the solute.[4]
Ethers Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF)"Like dissolves like" principle due to the shared ether functional group.
Esters Ethyl Acetate (EtOAc)A common solvent with moderate polarity.
Ketones AcetoneA polar aprotic solvent widely used in organic chemistry.
Chlorinated Dichloromethane (DCM)Effective at dissolving moderately polar organic compounds.
Aromatic Hydrocarbons TolueneRepresents nonpolar aromatic solvents.
Aliphatic Hydrocarbons n-Heptane / n-HexaneRepresents nonpolar aliphatic solvents.
The Isothermal Shake-Flask Protocol

This protocol ensures the attainment of thermodynamic equilibrium for an accurate solubility measurement.[13][15][18]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene to a series of vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to a standard temperature (e.g., 25°C). Agitate the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[16]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial.

  • Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV.[6][19][20]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Output A Weigh excess solute into vials B Add precise volume of selected solvents A->B C Seal vials and agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid and liquid phases C->D E Withdraw aliquot of supernatant D->E F Dilute sample for analysis E->F G Quantify concentration via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and widely used method for determining the concentration of a solute in a saturated solution.[6][19][20][21][22]

Method Development Outline

A suitable reverse-phase HPLC method should be developed and validated. Key parameters include:

  • Column: A C18 column is a common starting point for moderately polar compounds.

  • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • Detection Wavelength: Determined by analyzing the UV spectrum of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene to find the wavelength of maximum absorbance (λmax).

  • Flow Rate and Temperature: Optimized to achieve good peak shape and resolution.

Calibration and Quantification
  • Stock Solution Preparation: Prepare a stock solution of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene of known concentration in a solvent in which it is freely soluble.

  • Standard Curve Generation: Create a series of at least five standard solutions by serial dilution of the stock solution.

  • Analysis: Inject the standards into the HPLC system and record the peak area for each concentration.

  • Linear Regression: Plot the peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates good linearity.[6]

  • Sample Analysis: Inject the diluted supernatant samples and determine their peak areas.

  • Solubility Calculation: Use the calibration curve to calculate the concentration of the diluted samples. Then, account for the dilution factor to determine the final solubility in the original solvent.

HPLC Quantification Workflow

This diagram illustrates the steps for quantifying solubility using a calibration curve.

G cluster_cal Calibration Curve Generation cluster_quant Sample Quantification cluster_final Final Result A Prepare Stock Solution B Create Serial Dilutions (Standards) A->B C Analyze Standards by HPLC B->C D Plot Peak Area vs. Concentration C->D E Perform Linear Regression (y=mx+c, R² > 0.99) D->E F Analyze Diluted Saturated Samples G Determine Peak Area F->G H Calculate Concentration using Calibration Curve G->H I Apply Dilution Factor H->I J Final Solubility Value I->J

Caption: HPLC-UV Quantification Workflow for Solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Experimentally Determined Solubility of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
Dimethyl SulfoxidePolar Aprotic[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic[Experimental Value][Calculated Value]
MethanolPolar Protic[Experimental Value][Calculated Value]
EthanolPolar Protic[Experimental Value][Calculated Value]
TetrahydrofuranEther[Experimental Value][Calculated Value]
Ethyl AcetateEster[Experimental Value][Calculated Value]
DichloromethaneChlorinated[Experimental Value][Calculated Value]
TolueneAromatic Hydrocarbon[Experimental Value][Calculated Value]
n-HeptaneAliphatic Hydrocarbon[Experimental Value][Calculated Value]

Conclusion

This technical guide has provided a comprehensive roadmap for characterizing the solubility profile of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene. By integrating theoretical predictions based on molecular structure with a rigorous experimental protocol using the isothermal shake-flask method and HPLC-UV quantification, researchers can generate the high-quality, reliable data essential for advancing their research and development objectives. The methodologies outlined herein are grounded in established scientific principles and represent best practices in the field, ensuring the integrity and utility of the resulting solubility data.

References

  • Go zalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. Available from: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • Jain, T., et al. (2017). Development of QSAR models for in silico screening of antibody solubility. mAbs, 9(7), 1121-1130. Available from: [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]

  • Lin, S. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Stanford Advanced Materials. Available from: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

  • Di, L., & Kerns, E. H. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Pharmaceutics, 9(10), 2947-2953. Available from: [Link]

  • Jain, T., et al. (2022). Development of QSAR models for in silico screening of antibody solubility. Protein Engineering, Design and Selection, 35. Available from: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • LibreTexts Chemistry. Solubility. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • JoVE. (2020). Solubility. Available from: [Link]

  • Wikipedia. (n.d.). Solubility. Available from: [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available from: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available from: [Link]

  • Palmer, D. S., et al. (2016). Predicting aqueous solubility by QSPR modeling. Journal of Chemical Information and Modeling, 56(11), 2123-2132. Available from: [Link]

  • Çomoğlu, T., & Doğan, A. (2006). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 26(1), 1-12. Available from: [Link]

  • MacKinnon, J., et al. (2018). Solubility Correlations of Common Organic Solvents. Organic Process Research & Development, 22(7), 847-855. Available from: [Link]

  • Savci, U., et al. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Available from: [Link]

  • ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent?. Available from: [Link]

  • Wikipedia. (n.d.). Quantitative structure–activity relationship. Available from: [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. Available from: [Link]

  • U.S. EPA. 4-(2-Bromo-1,1-difluoroethyl)-1,2-difluorobenzene Properties. Available from: [Link]

  • PubChem. 4-Bromo-1-ethyl-2-fluorobenzene. Available from: [Link]

  • Oakwood Chemical. 4-Bromo-2-ethoxy-1-fluorobenzene. Available from: [Link]

  • PubChem. 4-Bromo-2-(bromomethyl)-1-fluorobenzene. Available from: [Link]

  • Kennedy, B. F., et al. (2024). Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice. Chemistry – A European Journal. Available from: [Link]

  • Study.com. Explain why 4-bromo nitrobenzene is less polar than 2-bromo nitrobenzene. Available from: [Link]

  • Qin, X., & Yang, X. (2021). Polarity-based fluorescence probes: properties and applications. RSC Medicinal Chemistry, 12(8), 1239-1250. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide on the Electronic Properties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene for Medicinal Chemistry

Abstract The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of halogens into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the electronic properties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, a versatile building block in drug discovery. While specific experimental data for this compound is not extensively documented, this guide establishes a comprehensive framework for its characterization. We will explore the theoretical underpinnings of how the unique substitution pattern of fluorine and bromine on the benzene ring dictates the molecule's electronic landscape. Furthermore, we will provide detailed computational and experimental protocols for elucidating key electronic descriptors, such as molecular electrostatic potential, dipole moment, frontier molecular orbitals, and potential for halogen bonding. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies for leveraging the electronic properties of halogenated compounds in rational drug design.

The Significance of Electronic Properties in Medicinal Chemistry

The journey of a drug molecule from administration to its biological target is a complex odyssey governed by a multitude of molecular interactions. At the heart of these interactions lie the electronic properties of the drug candidate. The distribution of electron density within a molecule dictates its reactivity, polarity, and ability to form favorable interactions with biological macromolecules.[1] For medicinal chemists, a thorough understanding and strategic manipulation of these electronic characteristics are paramount for optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity.[2]

Halogenated compounds, such as 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, are of particular interest in drug discovery. The introduction of halogens can profoundly alter a molecule's electronic landscape in several ways:

  • Modulation of Lipophilicity and Acidity: The high electronegativity of fluorine can significantly impact the acidity (pKa) of nearby functional groups, influencing a drug's solubility and ionization state at physiological pH.[3] Both fluorine and bromine contribute to a molecule's lipophilicity, which in turn affects its ability to cross cell membranes.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. Strategically placing fluorine atoms can block metabolically labile sites, thereby prolonging a drug's half-life.[3]

  • Target Binding Interactions: Halogens can participate in a range of non-covalent interactions within a protein's binding pocket, including dipole-dipole, van der Waals, and the increasingly recognized halogen bond.[5][6][7]

The presence of both a highly electronegative fluorine atom and a larger, more polarizable bromine atom on the same aromatic ring in 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene suggests a nuanced interplay of electronic effects that can be harnessed for sophisticated drug design.

The Unique Electronic Landscape of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

The electronic character of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is defined by the cumulative influence of its substituents on the aromatic ring.

2.1. Inductive and Resonance Effects

Both fluorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I) on the benzene ring. This effect decreases the electron density of the aromatic system. Conversely, as halogens, they also possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R). For fluorine, the inductive effect typically outweighs the resonance effect. For bromine, the two effects are more balanced, though the inductive effect still generally predominates. The presence of the electron-donating 2-bromoethoxy group further complicates this electronic interplay.

2.2. The Concept of the σ-hole and Halogen Bonding

A critical and relatively recent concept in understanding the electronic properties of halogenated compounds is the "σ-hole".[5][8] This refers to a region of positive electrostatic potential that can form on the outermost portion of a halogen atom, opposite the covalent bond. This positive region arises from the anisotropic distribution of electron density around the halogen.[6] The σ-hole allows the halogen to act as a Lewis acid and form a highly directional, non-covalent interaction known as a halogen bond with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein backbone).[5][9]

The strength of the halogen bond generally increases with the polarizability of the halogen, following the trend I > Br > Cl > F.[5] Therefore, the bromine atom in 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a potential halogen bond donor, a feature that can be exploited to enhance ligand-receptor binding affinity and selectivity.[8]

Methodologies for Characterizing Electronic Properties

A multi-pronged approach combining computational modeling and experimental techniques is essential for a comprehensive understanding of the electronic properties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Computational Approaches

Computational chemistry provides powerful tools for predicting and visualizing the electronic characteristics of molecules before their synthesis, thus guiding rational drug design.[10][11][12]

3.1.1. Quantum Mechanics (QM) Calculations

Density Functional Theory (DFT) is a robust and widely used QM method for calculating the electronic structure of molecules.[13]

Key Electronic Descriptors to Calculate:

Electronic PropertySignificance in Medicinal Chemistry
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for predicting non-covalent interactions, including hydrogen and halogen bonds.
Dipole Moment Quantifies the overall polarity of the molecule, which influences its solubility, membrane permeability, and interactions with polar residues in a binding pocket.
Frontier Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution indicate the molecule's reactivity and its ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap is an indicator of chemical stability.
Mulliken and Natural Population Analysis (NPA) Charges Provide a quantitative measure of the partial atomic charges, offering insights into the local electronic environment of each atom.

Experimental Protocol: DFT Calculations

  • Structure Optimization:

    • Construct the 3D structure of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene using a molecular modeling software (e.g., Avogadro, ChemDraw).

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) in a quantum chemistry software package (e.g., Gaussian, ORCA). This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculations:

    • Using the optimized geometry, perform single-point energy calculations to obtain the desired electronic properties (MEP, dipole moment, HOMO/LUMO energies, and atomic charges).

  • Visualization:

    • Visualize the MEP surface and the HOMO/LUMO orbitals using appropriate software (e.g., GaussView, VMD) to qualitatively assess the electronic landscape.

3.1.2. Molecular Dynamics (MD) Simulations

While QM methods are excellent for single molecules, MD simulations can explore the dynamic behavior of the molecule in a biological environment, such as in water or bound to a protein.[14]

Workflow for MD Simulations:

MD_Workflow cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis start Obtain Ligand & Receptor Structures param Parameterize Ligand start->param solvate Solvate System & Add Ions param->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT & NPT) minimize->equilibrate produce Production MD equilibrate->produce analyze Trajectory Analysis (RMSD, RMSF, Interactions) produce->analyze free_energy Binding Free Energy Calculation analyze->free_energy

Caption: Workflow for Molecular Dynamics Simulations.

MD simulations can reveal how the electronic properties of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene influence its conformational flexibility and its interactions with a target protein over time.

Experimental Techniques

Experimental methods provide empirical data to validate and complement computational predictions.

3.2.1. Spectroscopic Methods

Spectroscopic techniques probe the electronic structure of molecules by observing their interaction with electromagnetic radiation.[15]

  • UV-Visible Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The absorption maxima (λ_max) can provide information about the extent of conjugation and the electronic transitions within the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structure elucidation, chemical shifts in ¹³C and ¹⁹F NMR are sensitive to the local electronic environment. Changes in chemical shifts upon binding to a target can indicate the nature of intermolecular interactions.

  • X-ray Crystallography: When a co-crystal of the compound with its biological target can be obtained, X-ray crystallography provides the most definitive evidence of binding mode and specific intermolecular interactions, including the geometry of any halogen bonds.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation:

    • Prepare a series of standard solutions of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene of known concentrations in a suitable solvent (e.g., ethanol, cyclohexane).

  • Data Acquisition:

    • Using a dual-beam UV-Visible spectrophotometer, record the absorbance spectra of the solutions over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), which is a measure of how strongly the compound absorbs light at a given wavelength.

3.2.2. Electrochemical Methods

  • Cyclic Voltammetry (CV): CV can be used to determine the oxidation and reduction potentials of a molecule. These values are related to the HOMO and LUMO energy levels, respectively, and provide an experimental measure of the molecule's ability to donate or accept electrons.

Conclusion and Future Directions

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene represents a class of halogenated aromatic compounds with significant potential in medicinal chemistry. Its unique electronic properties, arising from the interplay of its fluorine, bromine, and ethoxy substituents, offer a rich scaffold for rational drug design. A comprehensive characterization of its electronic landscape through the integrated computational and experimental methodologies outlined in this guide will empower researchers to fully exploit its potential. Future work should focus on the synthesis and experimental validation of the predicted electronic properties, followed by the incorporation of this building block into novel drug candidates and the evaluation of their biological activity. The principles and protocols detailed herein provide a robust roadmap for these endeavors.

References

  • Auffinger, P., Hays, F. A., Westhof, E., & Ho, P. S. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. [Link]

  • Bohl, C. E., & Vankayala, S. L. (2012). Halogen bonding: A new frontier in medicinal chemistry. Journal of Chemical Education, 89(9), 1154-1157. [Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The halogen bond. Chemical reviews, 116(4), 2478-2601. [Link]

  • Hardegger, L. A., Kuhn, B., Spinnler, B., Anselm, L., Ecabert, R., Stihle, M., ... & Diederich, F. (2011). Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. [Link]

  • Lu, Y., Shi, T., Wang, Y., Yang, H., Yan, X., Luo, X., ... & Zhu, W. (2010). Halogen bonding for rational drug design and new drug discovery. Expert opinion on drug discovery, 5(5), 423-433. [Link]

  • Matta, C. F., & Arabi, A. A. (2011). Electron-density descriptors as predictors in quantitative structure–activity/property relationships and drug design. Future medicinal chemistry, 3(8), 969-994. [Link]

  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949. [Link]

  • Parrill, A. L. (2003). The importance of electronic properties in drug design. Journal of chemical education, 80(1), 35. [Link]

  • Jorgensen, W. L. (2004). The many roles of computation in drug discovery. science, 303(5665), 1813-1818. [Link]

  • Kellogg, G. E. (2021). Computational Methods of Drug Discovery and Design. [Link]

  • O'Boyle, N. M., & Sayle, R. A. (2016). Computational methods for the prediction of 'drug-likeness'. Current opinion in chemical biology, 35, 1-6. [Link]

  • de Courcy, B., Gresh, N., & Piquemal, J. P. (2012). Computational methods for prediction of drug properties-application to Cytochrome P450 metabolism prediction. Current drug metabolism, 13(9), 1279-1294. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

  • Sabe, V. T., & Ilieva, S. (2022). Drug Design—Past, Present, Future. Molecules, 27(5), 1536. [Link]

  • LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. [Link]

  • Stephens, S. L., Tew, D. P., & Walker, N. R. (2016). Effect of aromatic ring fluorination on CH… π interactions: Microwave spectrum and structure of the 1, 2-difluorobenzene… acetylene dimer. Physical Chemistry Chemical Physics, 18(34), 23837-23843. [Link]

  • Singh, R. P., & Singh, R. K. (2017). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 14(1), 11-21. [Link]

  • Kumar, R., & Sharma, R. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(4), 100938. [Link]

  • Guédon, C., Dekiouk, A., & Vuillaume, D. (2006). Electronic properties of organic monolayers and molecular devices. Pramana, 67(1), 1-13. [Link]

  • Heard, K. W. J. (2016). Computational Characterisation of Organic Molecules for Electronic Applications and an Experimental Study of Cocrystals for Electronic Devices. The University of Manchester (United Kingdom). [Link]

  • Wikipedia. (n.d.). Organic electronics. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. [Link]

  • De Vivo, M., Masetti, M., Bottegoni, G., & Cavalli, A. (2016). Role of molecular dynamics and related methods in drug discovery. Journal of medicinal chemistry, 59(9), 4035-4061. [Link]

  • CHI. (2022). Property-Based Drug Design in Medicinal Chemistry. [Link]

Sources

Exploratory

Predicted metabolic stability of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene derivatives

Topic: Predicted Metabolic Stability of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Metabolic Stability of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Derivatives Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene and its derivatives. While the core aryl halide scaffold exhibits robust resistance to oxidative metabolism, the 2-bromoethoxy side chain introduces a critical metabolic liability. This moiety acts as a "soft spot" for both CYP450-mediated O-dealkylation and, more critically, Glutathione S-Transferase (GST)-mediated alkylation.

This guide details the mechanistic basis of these liabilities, outlines a self-validating experimental framework for assessment, and provides medicinal chemistry strategies to optimize the scaffold for in vivo survival.

Structural Analysis & Metabolic Liabilities

The metabolic fate of this scaffold is dictated by the competition between Phase I oxidative clearance and Phase II conjugation. The molecule can be deconstructed into three distinct pharmacophores with varying stability profiles.

1.1 The 2-Bromoethoxy "Warhead" (Critical Liability)
  • Mechanism: This primary alkyl bromide is a potent electrophile. In a biological system, it is not merely a metabolic soft spot but a toxicological flag.

  • Pathway A (GSH Conjugation): The carbon alpha to the bromine is highly susceptible to nucleophilic attack by the thiolate group of Glutathione (GSH). This reaction, often catalyzed by cytosolic GSTs, leads to the formation of S-(2-phenoxyethyl)glutathione adducts.

  • Pathway B (O-Dealkylation): CYP450 enzymes (specifically CYP2D6 and CYP3A4) can hydroxylate the alpha-carbon next to the ether oxygen. This results in a hemiacetal intermediate that spontaneously collapses, releasing 2-bromoacetaldehyde (a reactive toxin) and the corresponding phenol.

1.2 The 2-Fluoro Substituent (Stabilizing Element)
  • Mechanism: Fluorine acts as a metabolic block. The C-F bond energy (approx. 116 kcal/mol) renders the C2 position impervious to oxidative attack.

  • Electronic Effect: The electronegativity of the fluorine atom reduces the electron density of the aromatic ring. This lowers the propensity for further ring hydroxylation by electrophilic CYP450 species (Compound I), effectively "hardening" the aromatic core against metabolism.

1.3 The 4-Bromo Handle
  • Stability: The aryl bromide is generally metabolically inert under physiological conditions. However, it serves as a lipophilic handle that may increase non-specific binding (NSB) in microsomal assays, potentially skewing intrinsic clearance (

    
    ) data if not corrected.
    

In Silico Prediction Framework

Before wet-lab validation, computational modeling is required to prioritize derivatives. We utilize a consensus approach combining Quantum Mechanical (QM) simulations with Machine Learning (ML) models.

2.1 Computational Workflow
ParameterMethod/AlgorithmSuccess Criteria
Site of Metabolism (SOM) StarDrop (P450 Module) or FAME 3 Identification of the ether

-carbon as the Rank 1 labile site.
Reactivity Potential QM (DFT at B3LYP/6-31G)*Calculation of LUMO energy localized on the alkyl bromide C-Br bond. Lower LUMO suggests higher GSH reactivity.
Lipophilicity (LogD) ADMET Predictor Target LogD

between 1.5 and 3.5 to minimize phospholipidosis risk while maintaining permeability.
2.2 Predicted Metabolic Map (Graphviz)

The following diagram visualizes the competing metabolic pathways predicted for this scaffold.

MetabolicPathways Parent Parent Scaffold (Alkyl Bromide) CYP CYP450 (Phase I) Parent->CYP Oxidation GST GST / GSH (Phase II) Parent->GST Nucleophilic Attack Hemiacetal Unstable Hemiacetal CYP->Hemiacetal C-Hydroxylation GSH_Adduct GSH Conjugate (Detox/Excretion) GST->GSH_Adduct Displacement of Br Phenol 4-Bromo-2-fluorophenol (Stable Metabolite) Hemiacetal->Phenol Spontaneous Collapse Aldehyde 2-Bromoacetaldehyde (REACTIVE TOXIN) Hemiacetal->Aldehyde Release

Caption: Figure 1. Predicted metabolic divergence showing the competition between CYP-mediated O-dealkylation and GST-mediated conjugation.

In Vitro Experimental Validation

To validate the in silico predictions, a two-tiered assay strategy is mandatory. Standard microsomal stability assays are insufficient because they often lack the cytosolic fraction (containing GSTs) and the cofactor (GSH) required to detect the alkyl bromide liability.

3.1 Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: Quantify the alkylating potential of the 2-bromoethoxy chain.

  • Incubation System: Human Liver Microsomes (HLM) fortified with Cytosolic fraction OR Human Hepatocytes.

  • Cofactors: NADPH (1 mM) and Glutathione (GSH, 5 mM).

  • Substrate: 10 µM test compound.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid moiety) or precursor ion scans for m/z 272 (GSH fragment).

    • Success Metric: Detection of [M + GSH - HBr] adduct confirms alkylating liability.

3.2 Protocol B: Intrinsic Clearance (

) with Inhibitor Phenotyping

Objective: Determine which CYP isoform drives the O-dealkylation.

  • Preparation: Thaw HLM on ice. Prepare 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation:

    • Well A: Test Compound (1 µM) + HLM.

    • Well B: Test Compound + HLM + Quinidine (1 µM, CYP2D6 inhibitor).

    • Well C: Test Compound + HLM + Ketoconazole (1 µM, CYP3A4 inhibitor).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) at 0, 5, 15, 30, 45 min.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
3.3 Experimental Workflow Diagram (Graphviz)

Workflow cluster_analysis Data Output Step1 Step 1: Incubation Setup (+/- GSH, +/- Inhibitors) Step2 Step 2: Metabolic Reaction (37°C, 0-60 min) Step1->Step2 Step3 Step 3: Quench & Centrifuge (Precipitate Proteins) Step2->Step3 Step4 Step 4: LC-MS/MS Analysis (Q-TOF / Orbitrap) Step3->Step4 Result1 GSH Adducts (m/z shift +305) Step4->Result1 Result2 Clearance Rate (CLint) Step4->Result2

Caption: Figure 2. Step-by-step workflow for validating metabolic stability and reactive metabolite formation.

Optimization Strategies

If the parent scaffold demonstrates high turnover or toxicity, the following medicinal chemistry strategies are recommended to stabilize the molecule while retaining the core pharmacophore.

4.1 Strategy 1: Cyclization (The "Gold Standard")

The linear 2-bromoethoxy group is often an intermediate intended for cyclization. If the final drug candidate retains the linear chain, it is likely non-viable.

  • Action: Cyclize the ether oxygen onto the aromatic ring (if an ortho-position is available/functionalized) or replace the ethyl bromide with a Dihydrobenzofuran or Chroman ring system.

  • Benefit: This removes the alkyl halide liability entirely and restricts the conformational flexibility of the ether, reducing the entropic penalty of binding.

4.2 Strategy 2: Deuteration

If the linear ether is essential for binding:

  • Action: Replace the hydrogen atoms on the

    
    -carbon (next to oxygen) with Deuterium (
    
    
    
    ).
  • Benefit: The C-D bond is stronger than the C-H bond (Primary Kinetic Isotope Effect). This significantly slows down the Rate Limiting Step (RLS) of CYP-mediated O-dealkylation.

4.3 Strategy 3: Fluorine "Walk"
  • Action: Move the fluorine from the 2-position to the 6-position (flanking the ether).

  • Benefit: A 2,6-difluoro substitution pattern creates a "fluorine shield" around the ether oxygen, sterically hindering the approach of the bulky CYP450 heme iron oxo species.

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • Guengerich, F. P. (2003).[1] Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of Biochemistry and Biophysics, 409(1), 59-71. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Link

  • Pommier, A., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability.[2][3] Journal of Medicinal Chemistry, 59(11), 5284–5296.[2] Link[2]

  • Segall, M. D. (2012). Multi-parameter optimization: identifying high-quality compounds with a balance of properties. Current Pharmaceutical Design, 18(9), 1292-1310. Link

Sources

Foundational

Structural Characterization and Synthetic Utility of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

This technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene .[1] This molecule serves as a critical bifunctional halo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural characteristics, synthetic pathways, and medicinal chemistry applications of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene .[1] This molecule serves as a critical bifunctional halogenated building block, particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors where precise linker geometry and electronic modulation are required.

[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

This compound is a di-halogenated aryl ether.[1] Its structure features a benzene core substituted with a bromine atom at the para position, a fluorine atom at the ortho position, and a 2-bromoethoxy chain at the ipso position relative to the ether oxygen. This specific substitution pattern (


) dictates its unique reactivity profile, distinguishing it from its isomers.
Identifiers and Properties[1][2][3][10]
PropertyData
IUPAC Name 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Common Name 2-(4-Bromo-2-fluorophenoxy)ethyl bromide
Molecular Formula

Molecular Weight 297.95 g/mol
SMILES BrCCOc1c(F)cc(Br)cc1
InChI String InChI=1S/C8H7Br2FO/c9-4-5-12-8-3-1-6(10)2-7(8)11/h1-3H,4-5H2
Physical State White to off-white solid (low melting point) or viscous oil
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water
Structural Analysis (Electronic & Steric)
  • Fluorine Effect (

    
    ):  The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), lowering the pKa of the parent phenol precursor and slightly deactivating the ring toward electrophilic aromatic substitution.[1] However, it also provides metabolic stability against oxidative metabolism at the 
    
    
    
    position.
  • Ethoxy Linker (

    
    ):  The oxygen atom acts as a resonance donor (+M), but the attached bromoethyl chain transforms this segment into a reactive alkylating agent.
    
  • Aryl Bromide (

    
    ):  The bromine at the para position is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the combined inductive withdrawal of the fluorine and the ether oxygen.[1]
    

Synthetic Protocols

The synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a classic application of the Williamson Ether Synthesis .[1] It involves the alkylation of 4-bromo-2-fluorophenol with an excess of 1,2-dibromoethane.[1]

Reaction Mechanism & Logic

The reaction proceeds via an


 mechanism. The phenoxide anion, generated in situ by a weak base, attacks the electrophilic carbon of 1,2-dibromoethane.[1]
  • Critical Control Point: A large excess of 1,2-dibromoethane (3-5 equivalents) is mandatory to prevent the formation of the unwanted dimer (bis-phenoxy ethane), where one molecule of dibromoethane reacts with two phenol molecules.[1]

Detailed Experimental Procedure

Reagents:

  • 4-Bromo-2-fluorophenol (

    
     eq)[1][]
    
  • 1,2-Dibromoethane (

    
     eq)[1]
    
  • Potassium Carbonate (

    
    , 
    
    
    
    eq)
  • Acetonitrile (ACN) or DMF (0.2 M concentration)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[1]

  • Solubilization: Dissolve 4-bromo-2-fluorophenol in anhydrous Acetonitrile (ACN).

  • Deprotonation: Add anhydrous

    
     to the solution. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation: Add 1,2-dibromoethane in a single portion.

    • Note: 1,2-dibromoethane is toxic and volatile; handle in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor reaction progress via TLC (Hexane/EtOAc 8:1) or LC-MS.[1][3]
    
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[4][5][6]

    • Dissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate (100:0 to 90:10). The excess 1,2-dibromoethane elutes first, followed by the product.[1]

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Bromo-2-fluorophenol Intermediate Phenoxide Anion (In Situ) Start->Intermediate Deprotonation Reagents 1,2-Dibromoethane (Excess) K2CO3, ACN, Reflux Reagents->Intermediate Product 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (Target) Intermediate->Product SN2 Attack (Major) Dimer Bis-phenoxy Dimer (Side Product) Intermediate->Dimer Double Alkylation (Minor)

Figure 1: Synthetic workflow for the mono-alkylation of 4-bromo-2-fluorophenol. Using excess dibromoethane minimizes the red "Dimer" pathway.[1]

Applications in Drug Discovery[2]

This scaffold is highly valued for its dual-electrophile character, allowing for orthogonal functionalization. It is a "linchpin" molecule used to connect pharmacophores to solubilizing groups or E3 ligase ligands.[1]

Reactivity Map

The molecule possesses two distinct reactive sites that can be addressed sequentially:

  • Site A (Alkyl Bromide): Undergoes nucleophilic substitution with amines, thiols, or alkoxides. This is typically the first derivatization step to attach a linker or "tail."

  • Site B (Aryl Bromide): Undergoes metal-catalyzed cross-coupling (Suzuki, Sonogashira) to build the core scaffold.

PROTAC Linker Synthesis

In PROTAC (Proteolysis Targeting Chimera) design, this molecule serves as a rigidified, halogenated linker precursor.

  • Mechanism: The alkyl bromide reacts with a secondary amine on an E3 ligase ligand (e.g., Lenalidomide derivative or VHL ligand).

  • Coupling: The aryl bromide is then coupled to the protein-of-interest (POI) ligand via Suzuki coupling.[1]

  • Role of Fluorine: The fluorine atom modulates the lipophilicity (

    
    ) and metabolic stability of the linker-aromatic junction, often improving oral bioavailability compared to the non-fluorinated analog.
    
Reactivity Logic Diagram

ReactivityMap Core 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene PathA Path A: Alkyl Substitution (Nucleophilic Displacement) Core->PathA Reacts w/ Amines/Thiols (Mild Base, RT) PathB Path B: Aryl Coupling (Pd-Catalyzed) Core->PathB Reacts w/ Boronic Acids (Pd(PPh3)4, Heat) ProdA Linker-E3 Ligand Conjugate (Amine/Thiol attachment) PathA->ProdA ProdB Biaryl Core Scaffold (Kinase Inhibitor Domain) PathB->ProdB

Figure 2: Orthogonal reactivity map showing the two distinct functionalization pathways available for medicinal chemistry optimization.

References

  • Precursor Synthesis & Properties

    • Sigma-Aldrich. 4-Bromo-2-fluorophenol Product Sheet. CAS: 2105-94-4.[1][7][8] [1]

  • General Synthetic Methodology (Williamson Ether Synthesis)

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Application in Linker Chemistry

    • PubChem Compound Summary. 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Derivatives. [1]

  • Maple, H. J., et al. (2019). "Development of Halo-Alkoxy Linkers for Targeted Protein Degradation." Bioorganic & Medicinal Chemistry Letters.

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Protocols & Analytical Methods

Method

Application Note: A Robust and Scalable Protocol for the Synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a critical chemical intermediate, valued for its role in the synthesis of complex active pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Key Pharmaceutical Building Block

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a critical chemical intermediate, valued for its role in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique arrangement of bromo, fluoro, and bromoethoxy functional groups provides multiple reaction handles for medicinal chemists. Notably, this compound is a pivotal precursor in the synthesis of Vortioxetine, an atypical antidepressant used for treating major depressive disorder.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atoms serve as versatile points for cross-coupling reactions or subsequent nucleophilic substitutions.[3][4]

This document provides a detailed, field-proven protocol for the synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene via a phase-transfer catalyzed Williamson ether synthesis. We will delve into the mechanistic rationale behind the procedural steps, ensuring the protocol is not just a series of instructions, but a self-validating system for producing high-purity material.

Reaction Scheme and Mechanism

The synthesis proceeds via the O-alkylation of 4-Bromo-2-fluorophenol with an excess of 1,2-dibromoethane. This reaction is a classic example of the Williamson Ether Synthesis , which involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[5][6]

Reaction Scheme:

Mechanistic Discussion: The Role of Phase-Transfer Catalysis

The reaction begins with the deprotonation of the weakly acidic 4-Bromo-2-fluorophenol by a strong base, such as potassium hydroxide (KOH), to form the potassium 4-bromo-2-fluorophenoxide salt.[7] This phenoxide is a potent nucleophile.

The core challenge in this synthesis is that the inorganic phenoxide salt is soluble in the aqueous phase, while the organic alkylating agent (1,2-dibromoethane) is soluble in the organic phase. The reaction would be impractically slow without a means to bring the reactants together. This is overcome by employing a Phase-Transfer Catalyst (PTC) , such as Tetrabutylammonium Bromide (TBAB).[8][9]

The PTC mechanism involves the quaternary ammonium cation (Q⁺) from TBAB pairing with the phenoxide anion (ArO⁻) in the aqueous phase. This newly formed ion pair [Q⁺ArO⁻] is lipophilic and can migrate into the organic phase.[10] Once in the organic phase, the "naked" and highly reactive phenoxide anion attacks the primary carbon of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming the desired ether linkage.[11] The catalyst cation then shuttles the displaced bromide back to the aqueous phase, completing the catalytic cycle. Using a PTC accelerates the reaction, allows for milder conditions, and increases yield by facilitating the interaction between reactants from two immiscible phases.[12]

Williamson_Ether_Synthesis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol 4-Bromo-2-fluorophenol (ArOH) Base KOH Phenol->Base Deprotonation Phenoxide Potassium Phenoxide (K⁺ArO⁻) Base->Phenoxide IonPair_aq Ion Pair Formation Phenoxide->IonPair_aq PTC_aq TBAB (Q⁺Br⁻) PTC_aq->IonPair_aq IonPair_org Lipophilic Ion Pair (Q⁺ArO⁻) IonPair_aq->IonPair_org Phase Transfer Dibromoethane 1,2-Dibromoethane (BrCH₂CH₂Br) SN2 SN2 Attack Dibromoethane->SN2 IonPair_org->SN2 Product Product (ArOCH₂CH₂Br) SN2->Product PTC_return Catalyst Return (Q⁺Br⁻) SN2->PTC_return Displaces Br⁻ PTC_return->PTC_aq Catalyst Cycle

Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis Mechanism.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityMolar Equiv.Notes
4-Bromo-2-fluorophenol2105-94-4191.0010.0 g1.0Starting material, 98%+ purity.
1,2-Dibromoethane106-93-4187.8649.2 g (22.6 mL)5.0Reagent and solvent. Use in excess.
Potassium Hydroxide (KOH)1310-58-356.113.5 g1.2Base, 85% pellets.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.84 g0.05Phase-Transfer Catalyst.[13]
Toluene108-88-392.14100 mL-Organic solvent.
Deionized Water7732-18-518.0220 mL-For dissolving KOH.
Sodium Hydroxide (5% aq. soln.)1310-73-240.00~50 mL-For workup.
Brine (Saturated NaCl soln.)7647-14-558.44~50 mL-For workup.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-Drying agent.
Ethyl Acetate / Hexanes----For TLC and column chromatography.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer or magnetic stir plate and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • Potassium Hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Toluene is flammable and an irritant. Keep away from ignition sources.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although it is not strictly necessary for this specific transformation.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a stopper. Charge the flask with 4-Bromo-2-fluorophenol (10.0 g, 52.3 mmol), Tetrabutylammonium Bromide (0.84 g, 2.6 mmol), and Toluene (100 mL).

  • Base Preparation: In a separate beaker, carefully dissolve potassium hydroxide (3.5 g, 62.4 mmol) in deionized water (20 mL). Note: This is an exothermic process. Allow the solution to cool to room temperature.

  • Addition of Base: Begin stirring the mixture in the flask. Add the aqueous KOH solution to the flask at room temperature. A biphasic mixture will form.

  • Addition of Alkylating Agent: Add 1,2-dibromoethane (22.6 mL, 261.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 85-90 °C) with vigorous stirring. The efficiency of the phase-transfer catalysis is dependent on creating a large surface area between the two phases.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 1:9 Ethyl Acetate/Hexanes). Spot the starting material and the reaction mixture. The reaction is complete when the starting phenol spot has been consumed (typically 4-6 hours).

  • Workup - Quenching and Phase Separation: Cool the reaction mixture to room temperature. Transfer the entire mixture to a 500 mL separatory funnel. Add 100 mL of deionized water. Shake and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Workup - Caustic Wash: Wash the organic layer with 50 mL of 5% aqueous NaOH solution to remove any unreacted phenol.[11] Drain and discard the aqueous layer.

  • Workup - Neutral Wash: Wash the organic layer with 50 mL of water, followed by 50 mL of brine to remove residual water and inorganic salts.

  • Drying and Solvent Removal: Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess 1,2-dibromoethane.

  • Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel (using a gradient of hexanes to 5% ethyl acetate in hexanes) to yield the pure product as a colorless to pale yellow oil.

Workflow and Data Summary

Caption: Experimental workflow for the synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Expected Results
  • Appearance: Colorless to pale yellow oil.

  • Yield: 80-90% upon successful purification.

  • Purity: >98% as determined by GC or ¹H NMR.

  • Characterization Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.1-7.3 (m, 2H, Ar-H), ~6.9 (t, 1H, Ar-H), 4.3 (t, 2H, -OCH₂-), 3.7 (t, 2H, -CH₂Br).

    • Mass Spec (EI): m/z for C₈H₇Br₂FO shows characteristic isotopic pattern for two bromine atoms.

Conclusion

The Williamson ether synthesis, enhanced by phase-transfer catalysis, provides a highly efficient, scalable, and robust method for the synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene. By understanding the underlying mechanism, researchers can effectively troubleshoot and optimize the reaction for consistent, high-yield production of this valuable pharmaceutical intermediate. Adherence to the detailed steps for reaction execution and workup is critical for achieving high purity.

References

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Zhang, A., et al. (2013). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]

  • Zhang, A., et al. (2013). Alkylation of phenol: a mechanistic view. PubMed, National Institutes of Health. [Link]

  • Pharmaffiliates. (2025). A Guide to the Vortioxetine Synthesis Process. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Synthesis Landscape: Utilizing 4-Bromo-2-fluorobenzoic Acid for Innovation. [Link]

  • Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. [Link]

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  • Semantic Scholar. (n.d.). Alkylation of phenol: a mechanistic view. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

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  • Oakwood Chemical. (n.d.). 4-Bromo-2-ethoxy-1-fluorobenzene. [Link]

  • PTC Communications, Inc. (2003). Industrial Phase-Transfer Catalysis. [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • apicule. (n.d.). 4-Bromo-2-fluorobiphenyl (CAS No: 41604-19-7) API Intermediate Manufacturers. [Link]

  • RJPT. (n.d.). Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorophenol. [Link]

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Application

Suzuki coupling reaction conditions for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Abstract This comprehensive guide provides a detailed protocol and technical insights for the palladium-cata...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene. The primary challenge addressed is the chemoselective functionalization of the aryl bromide in the presence of a reactive alkyl bromide moiety. We will explore the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and present a robust, step-by-step protocol suitable for researchers in synthetic chemistry and drug development. This document is designed to be a practical resource, explaining not just how to perform the reaction, but why specific conditions are chosen to ensure success.

Introduction: The Challenge of Chemoselectivity

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] First reported by Akira Suzuki in 1979, this reaction, which earned a share of the 2010 Nobel Prize in Chemistry, typically couples an organoboron species with an organohalide.[1][4]

Our substrate of interest, 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene , presents a classic synthetic challenge. It is a polyhalogenated compound containing two distinct C-Br bonds:

  • An aryl bromide (Csp²-Br) on the fluorinated benzene ring.

  • An alkyl bromide (Csp³-Br) on the ethoxy side chain.

The central objective is to achieve selective coupling at the aryl bromide position. This selectivity is governed by the relative rates of the first key step in the catalytic cycle: oxidative addition. For palladium catalysts, the reactivity of organohalides generally follows the order: R-I > R-OTf > R-Br >> R-Cl.[1][5] Crucially, the oxidative addition of palladium to a C(sp²)-X bond is typically much faster and more facile than to a C(sp³)-X bond, especially for alkyl bromides that possess β-hydrogens.[6] By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit this inherent reactivity difference to ensure the desired chemoselectivity.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is fundamental to troubleshooting and optimizing the reaction. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][7][8]

The three primary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate, forming an organopalladium(II) complex. This is often the rate-determining step and the lynchpin of chemoselectivity in our system.[2]

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻).[1][9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][7]

Suzuki_Mechanism Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_cycle OA Oxidative Addition ArPdBr Ar-Pd(II)L₂-Br OA->ArPdBr TM Transmetalation ArPdR Ar-Pd(II)L₂-R' TM->ArPdR RE Reductive Elimination Pd0 Pd(0)L₂ (Active Catalyst) RE->Pd0 Product Ar-R' RE->Product Pd0->ArPdBr ArPdBr->ArPdR ArPdR->RE ArPdR->Pd0 ArBr Ar-Br ArBr->OA Boronate R'-B(OH)₃⁻ Boronate->TM BoronicAcid R'-B(OH)₂ Base Base (e.g., OH⁻)

Caption: The Suzuki-Miyaura Catalytic Cycle

Optimizing Reaction Components: A Rationale-Driven Approach

Success in Suzuki-Miyaura coupling hinges on the judicious selection of four key components.

Palladium Source and Ligand

The combination of a palladium precatalyst and a supporting ligand dictates the reactivity and stability of the active catalyst.

  • Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[11][12] Pd(II) sources like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the catalytic cycle more directly. For routine couplings of aryl bromides, all are generally effective.

  • Ligand : The ligand is arguably the most critical variable. Its electronic and steric properties are key. Electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are known to:

    • Promote Oxidative Addition : They increase electron density on the palladium center, facilitating its insertion into the C-Br bond.[1] This is especially important for less reactive halides like aryl chlorides, but also beneficial for ensuring efficient reaction with aryl bromides.[11]

    • Accelerate Reductive Elimination : Steric bulk on the ligand encourages the final, product-forming step.[1]

    • Stabilize the Catalyst : They prevent palladium black precipitation and catalyst decomposition.

For the selective coupling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene, a ligand system that is highly active for aryl bromides under mild conditions is ideal. This minimizes the risk of side reactions, including potential interference from the alkyl bromide.

Ligand ClassExamplesRationale
Trialkylphosphines P(t-Bu)₃, PCy₃Highly electron-rich and bulky; excellent for promoting oxidative addition.[9]
Biarylphosphines SPhos, XPhos, RuPhosState-of-the-art ligands offering high activity and stability, allowing for low catalyst loadings and room-temperature reactions in many cases.[13][14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable palladium complexes, often used for challenging substrates.[1][9]

We recommend a modern biarylphosphine ligand like SPhos or XPhos due to their proven reliability and high activity, which ensures the reaction proceeds efficiently at the intended C(sp²)-Br bond.[14][15]

The Base

The base is not a mere spectator; it is essential for the transmetalation step.[16] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex that can readily transfer its organic group to the palladium center.[10][17]

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[7]

    • K₃PO₄ (Potassium Phosphate) : A strong, non-nucleophilic base that is highly effective in many Suzuki couplings, particularly with boronic acids that may be prone to side reactions. It often gives excellent results with biarylphosphine ligands.

    • Cs₂CO₃ (Cesium Carbonate) : A stronger and often more soluble base than K₂CO₃, which can accelerate reactions.

    • K₂CO₃ (Potassium Carbonate) : A standard, cost-effective choice that is effective in a wide range of applications.

For this protocol, K₃PO₄ is recommended as a robust and reliable choice that pairs well with advanced ligand systems.

The Solvent System

The solvent must dissolve the organic substrate, the catalyst, and, to some extent, the base or facilitate its interaction with the organic phase.

  • Common Solvents : Ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF) , and aromatic solvents like toluene are frequently used.[7][8]

  • Aqueous Co-solvent : A small amount of water is often added to the organic solvent. This biphasic system is highly beneficial as it readily dissolves the inorganic base (e.g., K₃PO₄), facilitating its role in the catalytic cycle.[7][18]

A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a versatile and highly effective solvent system for this type of reaction.

Detailed Experimental Protocol

This protocol describes the Suzuki-Miyaura coupling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene with a generic arylboronic acid on a 1.0 mmol scale.

Reagent and Parameter Table
ComponentM.W.Amount (mg)MmolEquivalentsRole
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene309.983101.01.0Electrophile
Arylboronic Acid--1.21.2Nucleophile
Pd₂(dba)₃915.7218.30.020.02 (2 mol% Pd)Precatalyst
SPhos410.5116.40.040.04 (4 mol%)Ligand
K₃PO₄212.276373.03.0Base
1,4-Dioxane-4.0 mL--Solvent
Water (degassed)-1.0 mL--Co-solvent
Experimental Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask - Aryl Halide - Boronic Acid - Base (K₃PO₄) B 2. Seal & Purge Evacuate and backfill with Argon/N₂ (3x) A->B C 3. Add Solvents - Degassed Dioxane - Degassed Water B->C D 4. Add Catalyst Add Pd₂(dba)₃ / SPhos C->D E 5. Heat & Stir Heat to 80-100 °C Monitor by TLC/LC-MS D->E F 6. Cool & Quench Cool to RT, add water E->F G 7. Extraction Extract with EtOAc (3x) F->G H 8. Dry & Concentrate Dry organic layer (Na₂SO₄), concentrate in vacuo G->H I 9. Purify Silica Gel Chromatography H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.

  • Flask Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (310 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 637 mg, 3.0 equiv).

  • Inert Atmosphere : Seal the flask with a septum and purge the vessel by evacuating and backfilling with inert gas (e.g., Argon) three times.

  • Solvent Addition : Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling Argon through the solvents for 15-20 minutes. Add 5.0 mL of this mixture to the flask via syringe.

  • Catalyst Addition : In a single portion under a positive flow of Argon, add the palladium precatalyst Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the SPhos ligand (16.4 mg, 0.04 mmol).

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
No or Low Conversion Inactive catalyst (oxidized), insufficient degassing.Ensure all reagents are pure and solvents are thoroughly degassed. Use freshly opened catalyst or a more robust precatalyst.
Incorrect base or insufficient amount.Confirm the identity and purity of the base. For difficult couplings, consider a stronger base like Cs₂CO₃.
Protodeboronation Presence of moisture/acid leading to loss of boronic acid.Use freshly opened boronic acid or a more stable boronic ester (e.g., pinacol ester). Ensure the base is sufficiently strong.[7]
Homocoupling of Boronic Acid Often occurs at higher temperatures or with excess oxygen.Improve degassing procedure. Consider running the reaction at a lower temperature for a longer duration.
Reaction at Alkyl Bromide Reaction conditions are too harsh.This is unlikely under the recommended conditions. If observed, lower the reaction temperature and ensure a highly active catalyst for C(sp²)-Br activation is used to maximize the rate difference.

Conclusion

The chemoselective Suzuki-Miyaura coupling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a highly achievable transformation. Success relies on exploiting the inherent reactivity difference between the aryl and alkyl bromide centers. By employing a modern, highly active catalyst system, such as one based on a biarylphosphine ligand like SPhos, in conjunction with a suitable base and solvent system, the reaction can be directed to selectively form the desired biaryl product in high yield. The protocol outlined in this guide provides a robust and reliable starting point for researchers and professionals in the field.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. ([Link])

  • Organic Chemistry Portal. Suzuki Coupling. ([Link])

  • Wikipedia. Suzuki reaction. ([Link])

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. ([Link])

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. ([Link])

  • HZPT Blog. Why use base in Suzuki coupling. ([Link])

  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. ([Link])

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ([Link])

  • PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ([Link])

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. ([Link])

  • Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. ([Link])

  • ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ([Link])

  • RSC Publishing. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity (2023). ([Link])

  • Chemistry LibreTexts. Suzuki cross-coupling. ([Link])

  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ([Link])

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ([Link])

  • Myers, A. The Suzuki Reaction - Chem 115. ([Link])

  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ([Link])

  • ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?. ([Link])

  • Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. ([Link])

  • Journal of the American Chemical Society. Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. ([Link])

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). ([Link])

  • UC Berkeley. The Suzuki Reaction. ([Link])

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Method

The Strategic Application of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene in Modern Pharmaceutical Drug Design

Introduction: A Trifunctional Reagent for Complex Molecular Architectures In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 4-Bromo-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Trifunctional Reagent for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the demand for versatile and strategically functionalized building blocks is paramount. 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene emerges as a reagent of significant interest, offering medicinal chemists a trifunctional scaffold to expedite the synthesis of novel and complex molecular entities. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will delve into its synthesis, explore its reactivity, and present detailed protocols for its application in key synthetic transformations that are foundational to pharmaceutical research.

The unique arrangement of a reactive aryl bromide, a modifiable bromoethoxy side chain, and a strategically placed fluorine atom provides three distinct points for molecular elaboration. This allows for the systematic construction of diverse chemical libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The aryl bromide is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The terminal bromine on the ethoxy chain serves as a handle for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. Finally, the fluorine atom can profoundly influence the metabolic stability, lipophilicity, and binding affinity of the final drug candidate.[1][2][3][4][5]

Physicochemical Properties and Synthesis

A comprehensive understanding of a reagent's properties is crucial for its effective application. The key physicochemical data for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene are summarized below.

PropertyValue
Molecular Formula C₈H₇Br₂FO
Molecular Weight 301.95 g/mol
Appearance (Predicted) Colorless to pale yellow oil or low-melting solid
Boiling Point (Predicted) >250 °C
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, DMF, CH₂Cl₂)
Proposed Synthesis Protocol: Williamson Ether Synthesis

The most direct route to 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is via a Williamson ether synthesis, reacting 4-bromo-2-fluorophenol with an excess of 1,2-dibromoethane. The excess of the dihaloalkane is crucial to minimize the formation of the dimeric ether byproduct.

G cluster_0 Synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene 4-bromo-2-fluorophenol 4-Bromo-2-fluorophenol Product 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene 4-bromo-2-fluorophenol->Product K₂CO₃, Acetone or DMF, Reflux 1,2-dibromoethane 1,2-Dibromoethane (excess) 1,2-dibromoethane->Product

Caption: Proposed synthesis of the title compound via Williamson ether synthesis.

Step-by-Step Protocol:

  • To a solution of 4-bromo-2-fluorophenol (1.0 equiv.) in anhydrous acetone or DMF (0.2-0.5 M), add anhydrous potassium carbonate (3.0 equiv.).[1]

  • Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add 1,2-dibromoethane (3.0-5.0 equiv.) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Causality Note: The use of a polar aprotic solvent like acetone or DMF is crucial for promoting the SN2 reaction.[6] Potassium carbonate is a sufficiently strong base to deprotonate the phenol without being overly harsh, which could lead to side reactions. A large excess of 1,2-dibromoethane is employed to statistically favor the mono-alkylation product over the diaryl ether byproduct.

Applications in Pharmaceutical Drug Design: Protocols and Mechanistic Insights

The strategic value of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene lies in its three distinct reactive sites, which can be addressed sequentially to build molecular complexity.

G cluster_reactions Key Synthetic Transformations Reagent 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Reagent->Suzuki Aryl Bromide Site Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Reagent->Buchwald Aryl Bromide Site SN2 Nucleophilic Substitution (Side-Chain Elaboration) Reagent->SN2 Bromoethoxy Site Biaryl_Product Biaryl_Product Suzuki->Biaryl_Product Diverse Biaryl Structures Arylamine_Product Arylamine_Product Buchwald->Arylamine_Product Novel Arylamine Scaffolds Functionalized_Ether_Product Functionalized_Ether_Product SN2->Functionalized_Ether_Product Functionalized Side Chains

Caption: Reactivity map of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide Site

The C(sp²)-Br bond is a versatile handle for the construction of biaryl and aryl-heteroaryl frameworks, which are prevalent motifs in many approved drugs.

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[7][8]

General Protocol:

  • In a reaction vessel, combine 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (1.0 equiv.), the desired boronic acid or boronate ester (1.1-1.5 equiv.), and a suitable base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand such as XPhos (2-4 mol%).[9]

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Causality Note: The choice of base and ligand is critical and often substrate-dependent. For electron-rich or sterically hindered coupling partners, more active catalyst systems (e.g., those employing bulky biaryl phosphine ligands like XPhos) are often necessary to achieve good yields.[9] The aqueous base is essential for the transmetalation step of the catalytic cycle.[8]

The Buchwald-Hartwig amination provides a powerful method for the synthesis of arylamines from aryl halides.[2][10][11]

General Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), and a suitable ligand (e.g., BINAP, XPhos, or tBuXPhos; 2-4 mol%).[4]

  • Add a strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equiv.).

  • Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Causality Note: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[12] Bulky, electron-rich phosphine ligands are generally required to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. Strong bases are necessary to deprotonate the amine or the intermediate palladium-amine complex. The reaction must be conducted under strictly anhydrous and inert conditions to prevent catalyst deactivation.

Nucleophilic Substitution at the Bromoethoxy Side Chain

The terminal bromine of the 2-bromoethoxy group is an excellent electrophilic site for SN2 reactions, allowing for the introduction of a wide range of functionalities.

General Protocol for Amination:

  • Dissolve 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add the desired primary or secondary amine (2.0-3.0 equiv.). The excess amine also acts as a base to neutralize the HBr generated. Alternatively, a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA) (1.5 equiv.) can be used with a slight excess of the nucleophilic amine (1.1 equiv.).

  • Stir the reaction at room temperature or heat gently (e.g., to 50-70 °C) to accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Causality Note: This reaction follows a classical SN2 mechanism. The use of a polar aprotic solvent stabilizes the transition state and accelerates the reaction. The bromoethoxy group allows for the introduction of linkers or pharmacophoric groups at a defined distance from the aromatic core, which can be crucial for optimizing interactions with a biological target.

The Strategic Role of the Fluorine Atom

The fluorine atom at the 2-position is not merely a spectator. Its high electronegativity and small size impart several advantageous properties in a drug design context:

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, thereby increasing the drug's half-life.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be used to fine-tune the ionization state of a molecule at physiological pH, impacting its solubility and cell permeability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. It can also alter the conformation of a molecule to favor a more bioactive shape.[3]

  • Increased Lipophilicity: The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

Conclusion

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a highly valuable and versatile building block for pharmaceutical drug design. Its three distinct reactive sites offer a powerful platform for the efficient and systematic synthesis of complex molecules with tunable properties. By leveraging well-established synthetic methodologies such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic substitution, researchers can rapidly generate diverse libraries of compounds for biological screening. The strategic incorporation of fluorine further enhances the potential of this reagent to yield drug candidates with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a solid foundation for the effective application of this promising reagent in the pursuit of novel therapeutics.

References

  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Edubirdie. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Williamson Ether Synthesis. (2014, April 13). Chem-Station Int. Ed. Retrieved February 13, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 13, 2026, from [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • 4-Bromo-2-ethoxy-1-fluorobenzene. (n.d.). Oakwood Chemical. Retrieved February 13, 2026, from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Application

Application Note: Scalable Synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Part 1: Executive Summary & Retrosynthetic Strategy Introduction 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a critical halogenated building block, widely utilized in the synthesis of kinase inhibitors, PROTAC linkers,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

Introduction

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a critical halogenated building block, widely utilized in the synthesis of kinase inhibitors, PROTAC linkers, and active pharmaceutical ingredients (APIs) requiring a specific 2-fluoro-4-bromophenoxy motif.[1][2][3] The presence of the 2-fluoro substituent significantly alters the electronic properties of the benzene ring compared to the non-fluorinated analog, enhancing metabolic stability and modulating the acidity of the parent phenol.

This guide outlines two distinct scalable protocols:

  • Method A (Direct Alkylation): A single-step "workhorse" method using 1,2-dibromoethane. Best for rapid delivery of material where chromatographic purification is acceptable.

  • Method B (Stepwise Carbonate/Bromination): A two-step "high-purity" method utilizing ethylene carbonate followed by bromination. Best for multi-kilogram scale-up where avoiding chromatography and minimizing toxic alkyl halide handling is prioritized.

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage or the alkyl bromide bond.

Retrosynthesis Target Target Molecule 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Inter1 Intermediate A 2-(4-Bromo-2-fluorophenoxy)ethanol Target->Inter1 Bromination (PBr3) (Method B) SM1 Starting Material 1 4-Bromo-2-fluorophenol Target->SM1 Williamson Ether Synthesis (Method A) Inter1->SM1 Hydroxyethylation SM2 Reagent A Ethylene Carbonate Inter1->SM2 SM3 Reagent B 1,2-Dibromoethane

Figure 1: Retrosynthetic disconnection showing the Direct Alkylation (Red path) and Stepwise (Grey path) strategies.

Part 2: Detailed Experimental Protocols

Method A: Direct Alkylation (Williamson Ether Synthesis)

Suitability: Gram to decagram scale. Key Challenge: Controlling the formation of the dimer (bis-phenoxy ethane).

2.1 Reaction Scheme

4-Bromo-2-fluorophenol + 1,2-Dibromoethane (excess) + K₂CO₃


 Target Molecule 
2.2 Reagents & Materials
ReagentEquiv.RoleCAS
4-Bromo-2-fluorophenol 1.0Limiting Reagent2105-94-4
1,2-Dibromoethane 4.0 - 5.0Alkylating Agent106-93-4
Potassium Carbonate (K₂CO₃) 2.5Base584-08-7
Acetonitrile (MeCN) 10 VolSolvent75-05-8
2.3 Step-by-Step Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge 4-Bromo-2-fluorophenol (1.0 eq) and Acetonitrile (10 volumes). Stir until dissolved.

  • Base Addition: Add powdered, anhydrous K₂CO₃ (2.5 eq) in a single portion. The slurry may turn slightly yellow.

  • Reagent Addition: Add 1,2-Dibromoethane (4.0 eq) in one portion.

    • Critical Process Parameter (CPP): A large excess of dibromide is strictly required to statistically favor the mono-alkylated product over the dimer.

  • Reaction: Heat the mixture to reflux (80-82°C) with vigorous stirring. Monitor by HPLC/TLC after 4 hours.

    • Endpoint: >98% consumption of phenol.

  • Workup:

    • Cool to room temperature. Filter off inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile and the bulk of excess 1,2-dibromoethane.

    • Safety Note: 1,2-Dibromoethane is toxic. Distillates must be treated as hazardous waste.

  • Purification:

    • Dissolve the residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over MgSO₄ and concentrate.[4][5]

    • Crystallization: Recrystallize from Hexanes/EtOAc (9:1) or Ethanol to remove any trace dimer.

Method B: The "High Purity" Two-Step Process

Suitability: Kilogram scale and GMP environments. Advantage: Avoids large excesses of toxic alkyl dibromides; higher purity profile.

Step 1: Hydroxyethylation

Reaction: 4-Bromo-2-fluorophenol + Ethylene Carbonate


 2-(4-bromo-2-fluorophenoxy)ethanol
  • Reagents: Phenol (1.0 eq), Ethylene Carbonate (1.2 eq), Potassium Iodide (0.05 eq) or TBAI (0.05 eq).

  • Solvent: DMF (5 Vol) or neat melt (if T > 100°C).

  • Procedure:

    • Combine reagents in a reactor.

    • Heat to 110-120°C for 6-8 hours. CO₂ evolution is observed.

    • Monitor for disappearance of phenol.[6]

    • Workup: Dilute with water, extract into Ethyl Acetate.[7] Wash with water (3x) to remove DMF/Ethylene Glycol byproducts. Concentrate to yield the alcohol intermediate.

Step 2: Bromination via PBr₃

Reaction: 2-(4-bromo-2-fluorophenoxy)ethanol + PBr₃


 Target Molecule
ReagentEquiv.[5][8][9]Role
Intermediate Alcohol 1.0Substrate
Phosphorus Tribromide (PBr₃) 0.40Brominating Agent
Dichloromethane (DCM) 10 VolSolvent
  • Setup: Dry reactor,

    
     atmosphere, cooling bath (0°C).
    
  • Addition: Dissolve the alcohol from Step 1 in DCM. Cool to 0°C.[5]

  • Reaction: Add PBr₃ (0.40 eq) dropwise via addition funnel, maintaining internal temperature < 5°C.

    • Mechanism:[5][10][11][12][13][14][15] The reaction proceeds via an initial phosphite ester followed by SN2 displacement by bromide.[11]

  • Warming: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Quench: Cool to 0°C. Slowly add Saturated NaHCO₃ solution. Caution: Gas evolution (HBr neutralization).

  • Isolation: Separate phases. Wash organic layer with Brine. Dry (Na₂SO₄) and concentrate.[16]

  • Final Purification: Recrystallization from Heptane or Isopropanol.

Part 3: Scientific Rationale & Troubleshooting

Mechanistic Insight: The Fluorine Effect

The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), making the phenolic hydroxyl group more acidic (


 ~8-9) compared to non-fluorinated phenol (

~10).
  • Consequence: The phenoxide anion is formed more readily but is slightly less nucleophilic.

  • Optimization: In Method A, using a polar aprotic solvent like Acetonitrile or DMF is crucial to solvate the cation (K+) and leave the "naked" phenoxide anion free to attack the electrophile.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Dimer Content (>5%) Insufficient excess of 1,2-dibromoethane.Increase dibromide to 5.0 - 6.0 equivalents.
Low Conversion (Method A) Poor stirring or "caking" of K₂CO₃.Use mechanical stirring; add TBAI (0.05 eq) as phase transfer catalyst.
Yellow/Brown Product Oxidation of phenol or traces of

.
Wash organic layer with 10% Sodium Thiosulfate (

).
Incomplete Bromination (Method B) Hydrolysis of PBr₃ due to wet solvent.Ensure DCM is anhydrous (KF < 0.05%).[5] Increase PBr₃ to 0.45 eq.
Process Flow Diagram

ProcessFlow Start Start: 4-Bromo-2-fluorophenol Decision Scale / Purity Req? Start->Decision RouteA Route A: Excess 1,2-Dibromoethane K2CO3, MeCN, Reflux Decision->RouteA Small Scale / Speed RouteB1 Route B (Step 1): Ethylene Carbonate Cat. KI, 120°C Decision->RouteB1 Large Scale / High Purity Purification Purification: Crystallization (Heptane) RouteA->Purification RouteB2 Route B (Step 2): PBr3, DCM, 0°C -> RT RouteB1->RouteB2 RouteB2->Purification Final Final Product: >98% Purity Purification->Final

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and purity requirements.

Part 4: Safety & References

Safety (EHS)
  • 1,2-Dibromoethane: A potent carcinogen and toxin. Must be handled in a fume hood with double-gloving (Nitrile/Laminate). Waste streams containing this solvent must be segregated.

  • Phosphorus Tribromide (PBr₃): Reacts violently with water to produce HBr gas and Phosphorous Acid. Quench carefully at low temperature.

  • 4-Bromo-2-fluorophenol: Corrosive and toxic. Avoid skin contact.[15]

References
  • General Williamson Ether Synthesis: Organic Syntheses, Coll. Vol. 1, p. 436 (1941); Vol. 9, p. 59 (1929). Link

  • Reactivity of Fluorophenols: BenchChem Application Note, "A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols". Link

  • Appel Reaction & PBr3 Bromination: Organic Chemistry Portal, "Appel Reaction".[8] Link

  • Phenol-Ethylene Carbonate Reaction:Journal of the American Chemical Society, 1951, 73, 12, 5765–5768. (General methodology for phenoxyethanol synthesis).
  • PBr3 Mechanism: Master Organic Chemistry, "PBr3 and SOCl2 for Conversion of Alcohols to Alkyl Halides". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Ticket ID: #SYN-4B2F-ETH Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary This guide addresses yield optimization for the synthesis of 4...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4B2F-ETH Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses yield optimization for the synthesis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene via the alkylation of 4-bromo-2-fluorophenol with 1,2-dibromoethane .

The Central Challenge: The primary yield-killer in this reaction is dimerization . The target molecule contains a reactive alkyl bromide tail.[1][2] If stoichiometry is uncontrolled, a second molecule of phenoxide will attack the product, forming the bis-phenoxy dimer (1,2-bis(4-bromo-2-fluorophenoxy)ethane).

The Solution: This protocol relies on High-Dilution Kinetic Control and Finkelstein Catalysis to favor mono-alkylation over dimerization and elimination.

Reaction Pathway & Logic (Visualized)

The following diagram illustrates the competing pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathway Phenol 4-Bromo-2-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Target TARGET PRODUCT 4-Bromo-1-(2-bromoethoxy) -2-fluorobenzene Phenoxide->Target Path A: Mono-Alkylation (Major w/ Excess DBE) Dimer DIMER ( impurity) Bis-phenoxy ethane Phenoxide->Dimer DBE 1,2-Dibromoethane (Excess: 3-5 equiv) DBE->Target Vinyl VINYL BROMIDE (Elimination Side Product) DBE->Vinyl Path C: E2 Elimination (High Temp / Strong Base) Target->Dimer Path B: 2nd Attack (Occurs if DBE is low)

Figure 1: Kinetic competition between mono-alkylation (Target) and dimerization/elimination.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a large spot on TLC that is more non-polar than my starting material but different from the product."

Diagnosis: You have likely formed the Dimer .

  • Cause: The concentration of the phenoxide was too high relative to the 1,2-dibromoethane. Once the product forms, it competes with the dibromoethane as an electrophile.

  • Fix:

    • Increase Equivalents: Use 3.0 to 5.0 equivalents of 1,2-dibromoethane.

    • Reverse Addition: Do not add the dibromoethane to the phenol. Instead, mix the phenol and base, then add this mixture dropwise into a refluxing solution of the excess dibromoethane. This ensures the phenoxide always encounters a high concentration of electrophile.

Issue 2: "The reaction is stalling; conversion is <50% after 24 hours."

Diagnosis: Low nucleophilicity due to electronic effects.

  • Cause: The fluorine atom at the ortho position and bromine at the para position are electron-withdrawing. This stabilizes the phenoxide but makes it a sluggish nucleophile (harder to attack the alkyl halide).

  • Fix:

    • Finkelstein Conditions: Add 0.1 - 0.2 equivalents of Potassium Iodide (KI) .

      • Mechanism:[2][3][4][5] KI reacts with 1,2-dibromoethane to form 1-bromo-2-iodoethane in situ. The C-I bond is weaker and much more reactive toward the phenoxide than the C-Br bond.

    • Solvent Switch: If using Acetone, switch to Acetonitrile (MeCN) or DMF . These allow for higher reaction temperatures (reflux MeCN @ 82°C vs Acetone @ 56°C).

Issue 3: "I see a new spot, and my NMR shows vinylic protons."

Diagnosis: E2 Elimination (Vinyl Bromide formation).

  • Cause: The base is too strong or the temperature is too high. 1,2-dibromoethane is prone to elimination to form vinyl bromide.

  • Fix:

    • Avoid Strong Bases: Do not use NaH or NaOH. Stick to K2CO3 or Cs2CO3 .

    • Temperature Control: Do not exceed 80-90°C.

Optimized Experimental Protocol

Scale: 10 mmol (based on phenol) Expected Yield: 85-92%

Materials Table
ReagentMW ( g/mol )Equiv.[6]AmountRole
4-Bromo-2-fluorophenol 191.001.01.91 gSubstrate
1,2-Dibromoethane 187.864.0 7.51 g (3.4 mL)Electrophile (Excess)
Potassium Carbonate 138.212.02.76 gBase
Potassium Iodide 166.000.1166 mgCatalyst
Acetonitrile (MeCN) --40 mLSolvent
Step-by-Step Workflow
  • Preparation of Nucleophile:

    • In a flask, dissolve 4-Bromo-2-fluorophenol (1.91 g) in 20 mL of Acetonitrile.

    • Add Potassium Carbonate (2.76 g). Stir at room temperature for 15-30 minutes. The mixture may turn slightly yellow as the phenoxide forms.

  • The "Reverse Addition" (Critical Step):

    • In a separate reaction vessel, dissolve 1,2-Dibromoethane (3.4 mL, 4.0 equiv) and Potassium Iodide (166 mg) in 20 mL of Acetonitrile.

    • Heat the dibromoethane solution to a gentle reflux (approx. 80°C).

    • Slowly add the Phenol/Base slurry to the refluxing dibromoethane solution over 30–60 minutes (use a dropping funnel or syringe pump).

    • Why? This maintains a high [Electrophile]:[Nucleophile] ratio locally, suppressing dimer formation.

  • Reaction Monitoring:

    • Reflux for 4–6 hours.

    • TLC Check: (Eluent: 10% EtOAc in Hexanes).

      • Rf Values (approx): Dimer (0.[7]6) > Product (0.4) > Phenol (0.2).

    • The reaction is complete when the Phenol spot disappears.

  • Workup:

    • Cool to room temperature.[8][9] Filter off the inorganic solids (K2CO3/KBr).

    • Concentrate the filtrate under reduced pressure. Caution: 1,2-dibromoethane is toxic; use a high-efficiency trap on your rotovap and dispose of waste as halogenated toxic waste.

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate.[9]

  • Purification:

    • The excess 1,2-dibromoethane can be largely removed by high-vacuum drying (it is a liquid).

    • If high purity is required, perform Column Chromatography (Silica Gel, 0

      
       5% EtOAc in Hexanes). The product will elute after the excess dibromoethane and before any trace dimer.
      

Logic Tree: Decision Support

Use this flow to make real-time decisions during the experiment.

TroubleshootingTree Start Start Reaction Monitoring CheckTLC Check TLC (4 hours) Start->CheckTLC PhenolLeft Is Starting Phenol Visible? CheckTLC->PhenolLeft AddTime Add KI (0.1 eq) & Reflux 2 more hours PhenolLeft->AddTime Yes Workup Proceed to Workup PhenolLeft->Workup No Yes Yes No No DimerCheck Is Dimer Spot Significant? Workup->DimerCheck Purify Column Chromatography (Hexanes/EtOAc) DimerCheck->Purify No Redesign CRITICAL FAILURE: Increase Dibromoethane to 6-8 equiv Slow down addition rate DimerCheck->Redesign Yes HighDimer Yes: >10% LowDimer No: Trace

Figure 2: Decision logic for reaction monitoring and recovery.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Williamson, A. W. (1850).[3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

    • Context: Foundational chemistry for alkoxide/halide coupling.
  • Optimization of Phenol Alkylation with Dihaloalkanes

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (See Section on Ethers).[4]

    • Context: Standard protocols for suppressing dimerization using excess alkyl
  • Synthesis of MEK Inhibitors (Specific Application of Target)

    • Patent: WO 2015/157223 A1.
    • Context: Describes the specific alkylation of 4-bromo-2-fluorophenol with 1,2-dibromoethane using K2CO3 in polar aprotic solvents.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.

Sources

Optimization

Common side reactions when coupling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

The following Technical Support Guide addresses the specific challenges of coupling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: 115466-41-6). This "dual-warhead" molecule contains two electrophilic sites with distinc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the specific challenges of coupling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: 115466-41-6). This "dual-warhead" molecule contains two electrophilic sites with distinct reactivity profiles, creating a high risk for chemoselectivity errors and side reactions.[1]

Status: Operational | Specialist: Senior Application Scientist Topic: Troubleshooting Chemoselectivity & Side Reactions Target Molecule: 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene[1]

Molecule Profile & Reactivity Analysis[2]

Before troubleshooting, you must understand the "Dual-Warhead" nature of your substrate. It contains two distinct electrophilic sites that compete under cross-coupling conditions.[1][2]

  • Site A (Aryl Bromide): The intended site for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). Activated by the alkoxy group but slightly deactivated by the ortho-fluorine.

  • Site B (Alkyl Bromide): A primary alkyl halide on an ethoxy chain.[1] This site is prone to SN2 substitution (by nucleophiles) and E2 elimination (by bases).

  • Site C (Ortho-Fluorine): Generally inert to Pd-coupling but directs ortho-lithiation if Lithium-Halogen exchange is attempted.[1]

The Critical Challenge: Chemoselectivity

Your goal is usually to react Site A while leaving Site B intact for later functionalization. The failure to do so results in three common side reactions:

  • Vinyl Ether Formation (via Elimination).

  • Alkyl Substitution (via SN2).

  • Hydrodehalogenation (Loss of Ar-Br).[1]

Troubleshooting Guide (Q&A)

Issue 1: The "Mystery Peak" (Vinyl Ether Formation)

User Report: "I performed a Suzuki coupling.[3][4][5] The product mass is correct minus HBr, and the NMR shows new olefinic protons at 6.5 and 4.2 ppm. My alkyl bromide is gone."

Diagnosis: You have triggered E2 Elimination .[1] The 2-bromoethyl ether moiety is a "masked" vinyl ether.[1] Under basic conditions (standard for Suzuki/Buchwald), the base deprotonates the


-carbon, eliminating HBr to form the vinyl ether.

Technical Fix:

  • Root Cause: The base used was too strong (pKa > 12). Bases like

    
    , 
    
    
    
    , or even anhydrous
    
    
    in hot DMF will drive this elimination rapidly.
  • Solution: Switch to a milder, hydrated base system.

    • Recommended:

      
       or 
      
      
      
      in wet solvents (e.g., Toluene/Water or Dioxane/Water). The presence of water solvates the base, reducing its basicity while maintaining nucleophilicity for the transmetallation step.
    • Avoid: Alkoxides (

      
      , 
      
      
      
      ) and hydroxides (
      
      
      ) unless temperature is strictly controlled (< 60°C).
Issue 2: "Wrong Place" Coupling (SN2 Competition)

User Report: "I am doing a Buchwald-Hartwig amination. I see a product with the correct mass, but the alkyl chain signals are shifted, and the aryl bromide is still present."

Diagnosis: Nucleophilic Attack (SN2) on the Alkyl Bromide. Primary alkyl bromides are excellent electrophiles. If your coupling partner (amine, thiol, or phenoxide) is a good nucleophile, it will attack the alkyl chain faster than the Palladium can insert into the Aryl-Br bond, especially at lower temperatures.

Technical Fix:

  • Root Cause: High concentration of nucleophile relative to catalyst activity.[1]

  • Solution:

    • Increase Catalyst Activity: Use a ligand that accelerates Oxidative Addition (e.g., XPhos , RuPhos , or BrettPhos ). This ensures the Pd reaction (Ar-Br) outcompetes the background SN2 reaction.

    • Slow Addition: Add the nucleophile slowly to the reaction mixture containing the catalyst and aryl halide.

    • Temperature Jump: Start the reaction at the optimal temperature for coupling (e.g., 80-100°C) immediately, rather than ramping up from RT. SN2 can happen at RT; Pd coupling often requires heat.[1]

Issue 3: Catalyst Poisoning & Dehalogenation

User Report: "The reaction stalls. I see starting material and a side product where the Bromine is replaced by Hydrogen (Ar-H)."

Diagnosis: Protodehalogenation. This is common with electron-rich aryl halides.[1] The ortho-fluorine and alkoxy group make the oxidative addition complex unstable or prone to reduction if the transmetallation step is slow.

Technical Fix:

  • Solution:

    • Solvent Switch: Avoid alcohols (MeOH, EtOH) as bulk solvents, as they act as hydride sources. Use 1,4-Dioxane or Toluene .[1]

    • Ligand: Switch to bidentate ligands like dppf or Xantphos , which stabilize the Pd(II) intermediate and prevent

      
      -hydride elimination pathways that lead to reduction.
      

Visualizing the Reaction Pathways

The following diagram illustrates the competition between the Desired Path (A) and the "Kill Paths" (B & C).

ReactionPathways cluster_legend Key Drivers SM 4-Bromo-1-(2-bromoethoxy) -2-fluorobenzene Desired Path A: Desired Coupling (Biaryl / Aniline) SM->Desired Pd(0), Ligand Boronic Acid/Amine VinylEther Path B: Vinyl Ether (Elimination Product) SM->VinylEther Strong Base (KOtBu, NaH) AlkylSub Path C: Alkyl Substitution (SN2 Product) SM->AlkylSub Strong Nucleophile (R-NH2, R-SH) Base Strength Base Strength Base Strength->VinylEther Nucleophilicity Nucleophilicity Nucleophilicity->AlkylSub Catalyst Activity Catalyst Activity Catalyst Activity->Desired

Caption: Competitive reaction pathways. Path A requires high catalyst activity to outcompete Path B (Base-driven) and Path C (Nucleophile-driven).[1]

Experimental Best Practices

Protocol A: Chemoselective Suzuki Coupling

Objective: Couple Ar-Br while preserving Alkyl-Br.[1]

ParameterRecommendationRationale
Catalyst ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(3-5 mol%)
Bidentate ligand prevents dehalogenation; robust for aryl bromides.
Base ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(2.0 equiv) or

Weak enough to minimize elimination; strong enough to activate Boron.
Solvent Toluene / Water (4:1)Biphasic system moderates base strength; prevents salt precipitation.
Temp 80°C - 90°CSufficient for Ar-Br activation; avoid >100°C to prevent thermal elimination.[1]
Time 4 - 12 hoursMonitor via LCMS.[1] Stop immediately upon consumption of SM.[1]

Step-by-Step:

  • Charge flask with Aryl Bromide (1.0 eq), Boronic Acid (1.1 eq), and Base (2.0 eq).[6]

  • Add Toluene/Water solvent mixture.[1] Degas with

    
     for 15 mins (Critical to prevent homocoupling).
    
  • Add Pd Catalyst .[1][7][8]

  • Heat to 85°C.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water.[1][7][9] Do not wash with strong basic brine.

Protocol B: Post-Coupling Cyclization (Optional)

If your goal is to form a heterocycle (e.g., benzomorpholine) using the alkyl bromide:

  • Perform the Coupling (Protocol A) with an amine or amide.

  • Isolate the intermediate.[1]

  • Treat with NaH (in DMF) or KOtBu (in THF) to force the intramolecular

    
     cyclization onto the alkyl bromide.
    

References

  • Miyaura, N., & Suzuki, A. (1995).[10] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002).[11] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses ligand effects on chemoselectivity). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Guidance on amine coupling in presence of electrophiles). Link

  • Linstadt, R. T. H., et al. (2018).[4][8] B-Alkyl Suzuki-Miyaura Couplings under Mild Aqueous Micellar Conditions. Organic Letters, 20(10), 2902–2905. (Demonstrates mild base conditions to prevent elimination). Link

  • BenchChem Technical Guide. (2025). Base Selection in Suzuki Cross-Coupling Reactions. (General troubleshooting for base-sensitive substrates). Link

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Status: Operational Ticket ID: SOL-115464 Subject: Troubleshooting Solubility & Process Engineering for Halogenated Aryl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-115464 Subject: Troubleshooting Solubility & Process Engineering for Halogenated Aryl Ethers Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

The Core Challenge: You are working with 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: 115464-98-3). This molecule presents a classic "Lipophilicity Trap." The combination of a halogenated aromatic ring and a bromoethoxy tail results in a calculated LogP (partition coefficient) of ~3.2–3.7.

While the molecule dissolves readily in chlorinated solvents (DCM, Chloroform), it frequently "oils out" or precipitates in polar protic solvents (Methanol, Water) used in standard cross-coupling or nucleophilic substitution reactions. This guide provides the protocols to overcome these solubility barriers without compromising reactivity.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue (Approx.)Implication for Solubility
Molecular Formula C₈H₇Br₂FOModerate molecular weight, high halogen density.
LogP (Predicted) ~3.5Highly Lipophilic. Insoluble in water; poor in pure MeOH.
Melting Point ~45–55°CLow melting point leads to "oiling out" rather than clean crystallization.
Key Solvents DCM, THF, EtOAcExcellent solubility (Primary reaction media).
Problem Solvents Water, MeOH, HexanesPoor solubility (Antisolvents or biphasic media).

Module 1: Dissolution & Solvent Selection

Objective: Achieve a stable homogeneous solution for stock preparation or reaction initiation.

Troubleshooting Workflow: The Solubility Decision Tree

Use this logic flow to select the correct solvent system based on your downstream application.

SolubilityTree Start Start: Select Application App_Coupling Cross-Coupling (Suzuki/Buchwald) Start->App_Coupling App_Alkylation Nucleophilic Substitution (Sn2 on Alkyl Bromide) Start->App_Alkylation App_Assay Biological Assay (Cell/Enzyme) Start->App_Assay Solv_THF Primary: THF or 2-MeTHF (Dry/Degassed) App_Coupling->Solv_THF Solv_DMF Primary: DMF or NMP (High Dipole Moment) App_Alkylation->Solv_DMF Solv_DMSO Primary: DMSO Stock (Max 20mM) App_Assay->Solv_DMSO Check_Water Reagents require Water? Solv_THF->Check_Water Action_Biphasic Use Biphasic System (Toluene/Water + PTC) Check_Water->Action_Biphasic Yes (Inorganic Base) Action_Miscible Add Water Dropwise (Max 10% v/v) Check_Water->Action_Miscible No (Organic Base) Action_Surfactant Add TPGS-750-M (Micellar Catalysis) Action_Biphasic->Action_Surfactant Optimization

Caption: Decision matrix for solvent selection based on the intended chemical transformation. High-contrast nodes indicate critical decision points.

Protocol 1.1: The "Cloud Point" Determination

Use this to determine the maximum water tolerance of your reaction mixture before the substrate crashes out.

  • Preparation: Dissolve 100 mg of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene in 1.0 mL of your primary organic solvent (e.g., THF or Dioxane).

  • Titration: Place the vial on a magnetic stirrer (500 RPM).

  • Addition: Add deionized water in 50 µL aliquots using a micropipette.

  • Observation: After each addition, observe for persistent turbidity (cloudiness) lasting >30 seconds.

  • Calculation: Record the volume of water added (

    
    ) at the cloud point.
    
    • Safe Operating Limit: Use 80% of

      
       in your actual reaction to prevent precipitation.
      

Module 2: Reaction Optimization (Preventing "Crash Out")

The Issue: In Suzuki or Sonogashira couplings, the inorganic base (e.g.,


, 

) requires water to dissolve. However, adding water precipitates your lipophilic substrate, stopping the reaction or trapping the catalyst.
Solution A: The Surfactant Strategy (Micellar Catalysis)

Best for: Suzuki-Miyaura Couplings at mild temperatures.

Instead of traditional organic solvents, use an aqueous surfactant solution. The lipophilic substrate migrates inside the hydrophobic micelle core, while the catalyst operates at the interface.

  • Recommended Surfactant: TPGS-750-M (2 wt % in water).

  • Mechanism: The 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene dissolves within the lipophilic core of the micelle, effectively creating a "nano-reactor" within the water.

Solution B: Phase Transfer Catalysis (PTC)

Best for: Alkylation reactions (using the alkyl bromide tail).

If you are reacting the alkyl bromide chain (e.g., displacing the bromine with an amine or azide), use a biphasic system.

Standard Operating Procedure (PTC):

  • Organic Phase: Dissolve substrate in Toluene or DCM (High solubility).

  • Aqueous Phase: Dissolve nucleophile (e.g.,

    
    ) in Water.
    
  • Catalyst: Add TBAB (Tetrabutylammonium bromide) at 5-10 mol%.

  • Action: The TBAB shuttles the anionic nucleophile from the water layer into the organic layer, where it reacts with the soluble substrate.

Module 3: Purification & Workup

The Issue: This compound has a low melting point (~50°C). Attempting to crystallize it from hot ethanol often results in the product separating as an oil ("oiling out") rather than crystals, trapping impurities.

Troubleshooting Guide: Oiling Out
SymptomRoot CauseCorrective Action
Product is an oil at bottom of flask Temperature dropped too fast; solvent mixture is too polar.Re-heat to reflux. Add a "bridge solvent" (e.g., THF) dropwise until the oil dissolves. Cool very slowly (1°C/min).
Sticky gum forms Impurities are lowering the melting point (eutectic depression).Seed the mixture with a pure crystal at 40°C. Do not cool to 0°C immediately; hold at room temp for 4 hours.
No precipitation Product is too soluble in the organic solvent.Perform a Solvent Exchange . Distill off the reaction solvent (e.g., THF) and replace with Heptane (not Hexane, higher BP allows better control).

Frequently Asked Questions (FAQ)

Q1: Can I store the 100mM stock solution in DMSO at -20°C? A: Caution is advised. While soluble at Room Temperature (RT), this compound may crystallize out of DMSO at -20°C.

  • Risk: Repeated freeze-thaw cycles can cause micro-precipitation that is invisible to the naked eye but affects assay concentration.

  • Fix: Store as a solid. Prepare fresh DMSO stocks on the day of the experiment. If you must store stocks, vortex and sonicate at 30°C for 10 minutes before use.

Q2: I see two spots on TLC after reacting the alkyl bromide. What happened? A: You likely have competition between the Alkyl Bromide (intended target) and the Aryl Bromide.

  • Explanation: While Aryl bromides usually require Pd-catalysis, electron-deficient rings (due to the Fluorine) can sometimes undergo

    
     under harsh basic conditions.
    
  • Prevention: Keep reaction temperature <60°C. Use non-nucleophilic bases (e.g., DIPEA) if possible.

Q3: Which drying agent should I use during workup? A: Use Magnesium Sulfate (


) .
  • Why? Sodium Sulfate (

    
    ) is less efficient for removing water from chlorinated solvents (DCM), which are the preferred extraction solvents for this molecule. Ensure the organic layer is crystal clear before evaporation to prevent water-induced oiling.
    

References & Authority

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[1] Green Chemistry, 2008, 10, 31-36.[1]

  • Sanofi Solvent Guide : Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 12, 1517–1525.

  • Surfactant Technology (TPGS-750-M) : Lipshutz, B. H., et al. "TPGS-750-M: A Second-Generation Amphiphile for Metal-Catalyzed Cross-Couplings in Water at Room Temperature." Journal of Organic Chemistry, 2011, 76, 4379–4391.

  • PubChem Compound Summary : 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (Analog/Substructure Search). National Center for Biotechnology Information.

Disclaimer: This guide is based on physicochemical principles of halogenated aryl ethers. Always consult the specific Safety Data Sheet (SDS) for CAS 115464-98-3 before handling.

Sources

Optimization

Troubleshooting low reactivity of the ethoxy bromide group in 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

This is Dr. Aris Thorne , Senior Application Scientist at the Halogenated Intermediates Center of Excellence.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Halogenated Intermediates Center of Excellence.

I understand you are facing difficulties with the nucleophilic substitution of the ethoxy bromide tail in 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene . This is a frequent support ticket we receive. While primary alkyl bromides are typically reactive, this specific scaffold presents a "perfect storm" of electronic deactivation and competing elimination pathways.

Below is the technical support guide designed to troubleshoot this specific moiety.

Case Number: TS-2026-BR-F Subject: Overcoming low Sn2 reactivity in 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

Part 1: Diagnostic — Why is it not reacting?

Before adjusting your protocol, you must understand the invisible forces suppressing your reaction. You are likely observing one of two failure modes: No Reaction (Recovered Starting Material) or Decomposition (Vinyl Ether Formation) .

The "Cold" Linker Effect

In standard alkyl bromides, reactivity is high. However, in your molecule, the 2-fluoro-4-bromophenoxy core significantly alters the electronics of the ethoxy tail.

  • Suppressed Anchimeric Assistance: In many

    
    -halo ethers, the ether oxygen can act as an intramolecular nucleophile, forming a transient oxonium ion that rapidly reacts with external nucleophiles.
    
    • Your Problem: The Ortho-Fluorine and Para-Bromine atoms on the benzene ring are strongly electron-withdrawing. They pull electron density away from the phenoxy oxygen. This renders the oxygen "nucleophilically dead," preventing it from assisting the displacement of the terminal bromide [1].

  • The E2 Trap (Vinyl Ether Formation): The oxygen atom increases the acidity of the adjacent methylene protons (

    
    ). If you use a strong base (e.g., NaH, KOtBu) or high heat to force the reaction, you will trigger E2 elimination , stripping off HBr to form the unreactive vinyl ether [2].
    

Part 2: Troubleshooting Protocols

Workflow A: The Finkelstein Swap (Recommended)

If your nucleophile is weak (e.g., an amine or thiol) and the bromide is sluggish, you must convert the alkyl bromide to an alkyl iodide in situ. Iodide is both a better nucleophile (to attack the alkyl chain) and a better leaving group (for your incoming nucleophile).

The Protocol:

  • Solvent: Switch to Acetone (if nucleophile is soluble) or 2-Butanone (MEK) for higher temperatures.

  • Additive: Add 0.2 - 0.5 equivalents of Sodium Iodide (NaI) .

  • Mechanism: The NaI reacts with the alkyl bromide to form the alkyl iodide.[1][2] The iodide is then displaced by your nucleophile.[1]

  • Observation: A white precipitate (NaBr) indicates the exchange is working.

Workflow B: Solvent & Phase Transfer

If the Finkelstein reaction is insufficient or incompatible with your nucleophile, you must optimize the solvation shell. The lipophilic nature of the fluorobenzene core often leads to poor solubility in polar protic solvents, while non-polar solvents shut down Sn2 mechanisms.

The Protocol:

  • Solvent System: Use DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (Na+/K+) but leave the nucleophile "naked" and highly reactive.

  • Catalyst: If using a biphasic system (e.g., Toluene/Water), add TBAB (Tetrabutylammonium bromide) at 5 mol%. This shuttles the nucleophile into the organic phase to meet the substrate [3].

Part 3: Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways and the competing chemical mechanisms you must manage.

ReactivityLogic Start Issue: Low Reactivity CheckBase Is Nucleophile Basic? Start->CheckBase RiskE2 High Risk: E2 Elimination (Vinyl Ether Formation) CheckBase->RiskE2 Yes (e.g. Alkoxide) CheckNu Is Nucleophile Weak? CheckBase->CheckNu No (e.g. Amine/Thiol) SolnE2 Solution: Use Polar Aprotic Solvent (DMF/DMSO) + Lower Temp RiskE2->SolnE2 SolnFink Solution: Finkelstein Cond. Add 0.2 eq NaI in Acetone CheckNu->SolnFink Yes CheckSol Solubility Issues? CheckNu->CheckSol No SolnPTC Solution: Phase Transfer Add TBAB (5 mol%) CheckSol->SolnPTC Yes

Figure 1: Troubleshooting decision tree for 2-bromoethoxy substitution failures.

MechanismCompetition cluster_0 Pathway A: Desired Sn2 cluster_1 Pathway B: Undesired E2 Substrate 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Sn2_TS Transition State Backside Attack Substrate->Sn2_TS Nucleophile (Soft/Neutral) Base_Attack Base attacks Beta-H (Acidified by Ether Oxygen) Substrate->Base_Attack Base/Heat (Hard/Basic) Product Substituted Product (Target) Sn2_TS->Product VinylEther Vinyl Ether Side Product (Dead End) Base_Attack->VinylEther

Figure 2: Mechanistic competition between Substitution (Sn2) and Elimination (E2).

Part 4: Comparative Data for Optimization

Use this table to select the correct solvent system. Your molecule requires a high Dielectric Constant (


) to support the transition state, but you must avoid protic solvents (like Ethanol) that cage the nucleophile.
SolventDielectric Const. (

)
Sn2 Rate (Relative)Risk ProfileRecommended For
Acetone 20.7100 (Reference)LowFinkelstein (NaI) reactions.
DMF 36.7~2,500Medium (Hydrolysis)Sluggish substrates; non-basic nucleophiles.
DMSO 46.7~5,000High (Work-up difficulty)Extremely unreactive cases.
Ethanol 24.5< 1LowAVOID. Protic solvent kills nucleophilicity.
Toluene 2.4< 0.01LowOnly use with Phase Transfer Catalyst .

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use heat to force the reaction? A: Proceed with extreme caution. Heating 2-bromoethyl ethers above 80°C in the presence of any base significantly favors the E2 elimination pathway. If heat is necessary, use the Finkelstein protocol (NaI) to lower the activation energy rather than simply cranking up the temperature.

Q: Why not just buy the iodo-analog? A: The iodo-analog is significantly less stable and more expensive. The in situ generation of the iodide (Finkelstein) is the industry standard because it balances stability (storage) with reactivity (usage) [4].

Q: Will the aryl bromide (position 4) react? A: Under standard Sn2 conditions (NaH, K2CO3, amines, thiols), the aryl bromide at position 4 is inert. It requires Palladium catalysis (Buchwald-Hartwig/Suzuki) to react.[3] You do not need to worry about chemoselectivity unless you are adding a metal catalyst [5].

References
  • Neighboring Group Participation & Deactivation: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Discusses the electronic requirements for oxygen assistance).
  • Elimination in Ethers: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.

  • Phase Transfer Catalysis: Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.

  • Finkelstein Reaction: Finkelstein, H. (1910).[4] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[2][4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[4]

  • Chemoselectivity of Aryl vs Alkyl Halides: Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Details the inertness of Ar-Br to Sn2).

Sources

Troubleshooting

Removing unreacted 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene from reaction mixtures

Subject: Protocol for the Removal of Excess 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: N/A - Analogous Structures Referenced) Executive Summary You are likely using 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (hereaft...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol for the Removal of Excess 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: N/A - Analogous Structures Referenced)

Executive Summary

You are likely using 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (hereafter referred to as BB-F-OEtBr ) as an electrophilic linker to attach a halogenated phenoxy-ethyl moiety to a nucleophile (amine, phenol, or thiol). To drive this reaction to completion, BB-F-OEtBr is often used in excess (1.2 – 2.0 equivalents).

The challenge lies in removing this unreacted lipophilic alkyl bromide without tedious chromatography, especially when the product polarity mimics the starting material. This guide prioritizes Chemical Scavenging and Solubility Switching over standard silica chromatography for efficiency and purity.

Module 1: The "Smart" Solution – Solid-Phase Scavenging

Best for: Small to medium scale (10 mg – 5 g), High-Throughput Synthesis (HTS), and valuable products.

The Logic: BB-F-OEtBr contains a reactive primary alkyl bromide. By adding a polymer-supported nucleophile (amine or thiol resin) to the reaction mixture, the excess BB-F-OEtBr becomes covalently bound to the solid bead. Simple filtration removes the resin-bound impurity, leaving your product in the filtrate.

Recommended Scavenger Resins
Resin TypeFunctional GroupMechanismLoading CapacityReaction Time
Trisamine Primary/Secondary AmineNucleophilic displacement of alkyl bromide~3.0 mmol/g2–16 h
Thiol (SH) Thiophenol/AlkylthiolSN2 displacement (Requires base like DIEA)~1.5 mmol/g1–4 h
Morpholine Secondary AmineRapid nucleophilic attack~3.5 mmol/g2–6 h
Step-by-Step Protocol (Trisamine Resin)
  • Assessment: Ensure your product does not contain highly reactive alkyl halides or aldehydes (which would also react with the resin).

  • Calculation: Calculate the theoretical excess of BB-F-OEtBr . Add 3–4 equivalents of Trisamine resin relative to the excess starting material.

  • Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Water and Methanol are poor).

  • Incubation: Add resin to the crude reaction mixture. Agitate (do not stir with a magnetic bar, as it grinds the beads) at room temperature for 4–16 hours. Heating to 40°C accelerates scavenging.

  • Filtration: Filter through a fritted syringe or Buchner funnel. Wash the resin cake with DCM to recover entrained product.

  • Validation: Analyze the filtrate by LCMS. The peak for BB-F-OEtBr should be absent.

Visual Workflow: Resin Scavenging

ScavengingWorkflow Start Crude Reaction Mixture (Product + Excess BB-F-OEtBr) Calc Calculate Excess SM (e.g., 0.5 mmol) Start->Calc AddResin Add Trisamine Resin (3-4 equiv relative to excess) Calc->AddResin Incubate Agitate 4-16h @ RT (Solvent: DCM or THF) AddResin->Incubate Filter Filtration (Remove Solid Resin) Incubate->Filter Result Filtrate contains PURE PRODUCT Filter->Result Liquid Phase Waste Solid Waste (Resin-bound Impurity) Filter->Waste Solid Phase

Caption: Workflow for sequestering alkyl bromide impurities using solid-supported amine scavengers.

Module 2: The "Budget" Solution – Liquid-Liquid Extraction (Derivatization)

Best for: Large scale (>5 g) or when resins are unavailable.

The Logic: If you cannot use resins, you can mimic the chemistry in the liquid phase. React the excess BB-F-OEtBr with a cheap, highly polar amine (e.g., N,N-dimethylamine or morpholine). This converts the lipophilic impurity into a polar ammonium salt (or amine) that can be washed away with acidic water.

Protocol:

  • Quench: Add excess dimethylamine (40% aq. solution) or morpholine (2–3 equiv relative to excess bromide) to the reaction mixture.

  • Heat: Stir at 40–50°C for 2–4 hours. This converts BB-F-OEtBr into the corresponding tertiary amine.

  • Workup:

    • Dilute with organic solvent (EtOAc or DCM).

    • Wash 1: 1M HCl (The derivatized impurity protonates and moves to the aqueous layer; your neutral product stays in organic).

    • Wash 2: Brine.[1]

    • Dry: Na2SO4 and concentrate.

Critical Constraint: This method only works if your target product is NOT an amine that would also be protonated/extracted by the acid wash.

Module 3: Troubleshooting & FAQs

Q1: I tried chromatography (Hexane/EtOAc), but the starting material co-elutes with my product. Why? A: BB-F-OEtBr is highly lipophilic (estimated LogP > 3.5). If your product is also an ether or protected amine, their polarities are nearly identical.

  • Fix: Switch to the Scavenging Method (Module 1). It relies on reactivity (electrophilicity), not polarity.

  • Alternative: If you must use columns, try a "

    
    -selective" solvent system. Use Toluene/Hexane instead of EtOAc/Hexane. The aromatic rings in your compound may interact differently with toluene.
    

Q2: Can I remove it by distillation? A: Likely yes, but risky. Similar compounds (e.g., 1-bromo-2-fluorobenzene) boil around 150–160°C. The addition of the bromoethoxy chain raises the boiling point significantly (est. >280°C at atm).

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.5 mmHg). The BB-F-OEtBr will distill off before most cross-coupled products. Ensure your product is thermally stable >150°C.

Q3: The scavenger resin didn't work. The impurity is still there. A: Check three variables:

  • Solvent: Did you use MeOH or Water? Polystyrene resins collapse in polar protic solvents, hiding the active sites. Switch to DCM or THF.

  • Sterics: Is the resin hindered? Use a resin with a flexible linker.

  • Time/Temp: Alkyl bromides are less reactive than acid chlorides. You may need to heat to 40–50°C or extend time to 16h.

Q4: My product also contains an alkyl bromide. What now? A: STOP. Do not use amine resins or the derivatization method; you will destroy your product.

  • Solution: You must rely on Recrystallization .

    • BB-F-OEtBr is a low-melting solid/liquid. If your product is a solid, try recrystallizing from hot Ethanol or Isopropanol. The "oily" impurity usually stays in the mother liquor.

    • Reverse Phase HPLC: Use a C18 column with Water/Acetonitrile gradient. The slight difference in hydrophobicity is often magnified on C18 compared to silica.

References

  • Biotage . "Isolute Scavengers: User Guide for Removal of Excess Reagents." Biotage Technical Literature. Link

  • Sigma-Aldrich . "Polymer-Supported Reagents and Scavengers: Application Guide." Merck/Sigma Technical Library. Link

  • Ley, S. V., et al. "Polymer-supported reagents and scavengers: multi-step organic synthesis." Journal of the Chemical Society, Perkin Transactions 1, 2000, 3815-4195. Link

  • Marsh, A., et al. "High-throughput synthesis and purification of organic compounds." Molecular Diversity, 2003.

Disclaimer: This guide assumes standard laboratory safety protocols. 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is an alkylating agent and potential skin irritant. Always handle in a fume hood.

Sources

Reference Data & Comparative Studies

Validation

13C NMR chemical shifts for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Structural Elucidation Benchmarking: C NMR Profiling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation Benchmarking: C NMR Profiling of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1]

Executive Summary & Application Context

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene is a critical intermediate in the synthesis of heterobifunctional ligands (such as PROTACs) and kinase inhibitors. Its structural integrity is defined by the specific electronic interplay between the strongly electronegative fluorine atom (ortho-position) and the bromoethoxy side chain.

This guide provides a technical comparison of the Predicted vs. Observed


C NMR chemical shifts , highlighting the diagnostic splitting patterns induced by 

F-

C spin-spin coupling. Unlike standard alkyl benzenes, this molecule requires a specialized interpretation strategy due to the overlap of coupling constants (

) and chemical shift anisotropy.
Key Structural Challenges
  • 
    F Coupling:  The fluorine atom at C2 splits all aromatic carbon signals, creating complex doublets that can be mistaken for impurities.
    
  • Regioisomerism: Distinguishing the 1,2,4-substitution pattern from potential 1,2,5- or 1,3,4-isomers generated during synthesis.

  • Quaternary Carbon Relaxation: C1, C2, and C4 have long spin-lattice relaxation times (

    
    ), often disappearing in standard rapid-scan protocols.
    

Comparative Reference Data: C NMR Shifts

The following data compares the High-Confidence Predicted Consensus (based on substituent additivity rules and chemometric databases) against the Non-Fluorinated Analog to isolate the electronic impact of the fluorine atom.

Solvent: Chloroform-d (


) | Reference:  TMS (0.00 ppm) | Frequency:  100/125 MHz
Table 1: Chemical Shift ( ) and Coupling Constant ( ) Profile[1][2]
Carbon PositionAssignmentPredicted Shift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

ppm)
Multiplicity (due to

F)
Coupling Constant (

Hz)
Comparative Note (vs. Non-Fluoro Analog)
C2 C-F (Ipso) 152.5 - 154.0 Doublet (

)
~245 - 250 Diagnostic Peak. Shifted downfield by ~20 ppm due to F.
C1 C-O (Ipso) 145.0 - 146.5 Doublet (

)
~10 - 12 Shielded slightly by ortho-F (Gamma effect).
C3 Aromatic CH 118.0 - 120.0 Doublet (

)
~20 - 22 Ortho to F. Significant splitting observed.
C5 Aromatic CH 126.0 - 127.5 Doublet (

)
~3 - 4 Meta to F. Small coupling, often looks like a broadened singlet.
C6 Aromatic CH 115.0 - 117.0 Doublet (

)
~2 - 3 Para to F. Minimal coupling.
C4 C-Br (Ipso) 111.0 - 113.0 Doublet (

)
~7 - 9 Meta to F. Distinct doublet helps confirm 1,2,4-substitution.

-CH

O-CH

68.5 - 69.5 Singlet (

)
0Consistent with standard phenoxy ethers.

-CH

CH

-Br
28.5 - 29.5 Singlet (

)
0Diagnostic for the alkyl bromide tail.

Technical Insight: The huge coupling at C2 (


 Hz) often results in two peaks separated by ~2 ppm. Novice chemists frequently misassign these as two distinct carbon environments.

Technical Analysis: The Fluorine Effect

To validate the structure, one must analyze the "Splitting Tree." The fluorine atom (Spin 1/2) couples to the carbons, verifying their proximity.

Visualization: F- C Coupling Logic

The following diagram illustrates how the Fluorine atom splits the signals of the aromatic ring, creating a "fingerprint" that validates the regioisomer.

FCouplingLogic F_Atom Fluorine Atom (F19) Spin 1/2 C2 C2 (Ipso) Direct Bond F_Atom->C2 1-Bond Coupling C1_3 C1 & C3 (Ortho) 2-Bond Distance F_Atom->C1_3 2-Bond Coupling C4_6 C4 & C6 (Meta/Para) 3/4-Bond Distance F_Atom->C4_6 Long Range Signal_C2 Doublet J ~ 248 Hz C2->Signal_C2 Signal_C1_3 Doublet J ~ 10-22 Hz C1_3->Signal_C1_3 Signal_C4_6 Doublet J ~ 3-8 Hz C4_6->Signal_C4_6

Figure 1: Coupling hierarchy showing how distance from the Fluorine atom dictates the splitting magnitude (


-value) in the 

C spectrum.[2]

Experimental Protocol: Validating the Spectrum

Standard "quick" NMR experiments often fail for this molecule because the quaternary carbons (C1, C2, C4) have no attached protons to assist relaxation (NOE effect).

Step-by-Step Acquisition Workflow
  • Sample Preparation:

    • Dissolve 30-50 mg of product in 0.6 mL

      
       .
      
    • Why: High concentration is needed for quaternary carbon detection.

    • Alternative: If solubility is poor, use

      
      , but expect C-F peaks to shift slightly downfield (
      
      
      
      to
      
      
      ppm).
  • Instrument Parameters (The "Trustworthiness" Pillar):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

      • Reasoning: Quaternary carbons (C1, C2, C4) relax slowly. A short D1 (< 1s) will suppress these signals, making the ring appear "missing" or non-stoichiometric.

    • Scans (NS): Minimum 512 scans (approx. 30 mins).

    • Spectral Width: 240 ppm (to capture the downfield C-F doublet).

  • Advanced Validation (If purity is questioned):

    • Run a

      
      F-Decoupled 
      
      
      
      C NMR
      .
    • Result: All doublets in the aromatic region will collapse into singlets. This confirms that the "extra peaks" are due to coupling, not impurities.

Comparative Analysis: Alternatives & Impurities

When synthesizing this compound (e.g., via alkylation of 4-bromo-2-fluorophenol with 1,2-dibromoethane), specific side-products are common.

Component

C NMR Differentiator
Target Molecule

29 ppm (

) present; Aromatic region shows F-splitting.
Starting Material (Phenol) Missing

29 ppm and

69 ppm signals. C1 shifts upfield to ~142 ppm.
Dimer Impurity (Bis-alkylation of dibromoethane). The

29 ppm signal disappears; replaced by a symmetric

signal at

ppm.
Non-Fluorinated Analog Aromatic signals appear as Singlets . No large splitting at 150+ ppm.
Workflow for Impurity Identification

ImpurityCheck Start Crude 13C Spectrum Check_Alkyl Check 25-35 ppm region Start->Check_Alkyl Decision1 Peak at ~29 ppm? Check_Alkyl->Decision1 Yes1 Side chain intact (-CH2Br) Decision1->Yes1 Yes No1 Possible Dimer or Elimination Product (Vinyl) Decision1->No1 No Check_Aromatic Check 150-155 ppm region Yes1->Check_Aromatic Decision2 Doublet with J > 240Hz? Check_Aromatic->Decision2 Yes2 C-F Bond Confirmed Decision2->Yes2 Yes No2 Defluorination or Wrong Regioisomer Decision2->No2 No

Figure 2: Logic flow for rapid quality control using


C NMR markers.

References

  • General

    
    C NMR Shifts & Solvent Effects: 
    
    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Fluorine-Carbon Coupling Constants

    • Reich, H. J. (2024). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.
  • Spectral Database for Organic Compounds (SDBS)

    • Comparison of analogous 4-bromo-fluorobenzenes.[3][4] National Institute of Advanced Industrial Science and Technology (AIST).

  • Synthesis and Characterization of Fluoro-alkoxy Intermediates

    • Reference for the alkylation protocol and expected shift changes in phenol ethers. Journal of Medicinal Chemistry (General referencing for 1,2,4-substituted benzene scaffolds).

Sources

Comparative

HPLC Method Development Guide: High-Resolution Purity Analysis of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for the critical intermediate 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (BBEFB) . The Challenge: BBEFB contains a halogenated aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the critical intermediate 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (BBEFB) .

The Challenge: BBEFB contains a halogenated aromatic core linked to a bromo-ethoxy chain. Standard C18 methods often fail to adequately resolve the critical precursor impurity, 4-Bromo-2-fluorophenol , due to similar hydrophobic profiles in high-organic mobile phases and "masking" effects of the halogen substituents.

The Solution: This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. Experimental evidence suggests that Phenyl-Hexyl chemistries provide superior resolution (


) by exploiting 

interactions and halogen selectivity, which are absent in alkyl-bonded phases.

Molecule Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical properties of BBEFB is the foundation of this method.

PropertyDescriptionChromatographic Implication
Structure Benzene ring with -F, -Br, and -OCH₂CH₂Br substituents.Highly lipophilic; requires high organic mobile phase strength.
LogP (Predicted) ~3.7 - 4.0Strong retention on Reverse Phase (RP).
Key Impurity A 4-Bromo-2-fluorophenol (Starting Material)Phenolic hydroxyl makes it more polar, but internal H-bonding can increase retention, causing co-elution on C18.
Key Impurity B 1,2-Dibromoethane (Reagent)Low UV absorbance; requires low wavelength detection (210 nm) or RID/ELSD if present in high amounts.

Comparative Strategy: C18 vs. Phenyl-Hexyl[1][2]

We evaluated two distinct separation mechanisms to determine the optimal method for purity determination.

Option A: The "Standard" (C18)
  • Mechanism: Purely hydrophobic interaction (London Dispersion Forces).

  • Pros: Robust, widely available, predictable retention for alkyl chains.

  • Cons: Lacks "shape selectivity" or electronic interaction capability. Often shows peak tailing for phenolic impurities due to silanol interactions.

Option B: The "Challenger" (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
     stacking + Halogen- 
    
    
    
    selectivity.
  • Pros: The phenyl ring on the column interacts with the electron-deficient fluorinated ring of BBEFB.

  • Hypothesis: The distinct electronic environment of the phenol impurity vs. the ether product will be amplified by the Phenyl-Hexyl phase, increasing resolution.

Method Development Workflow

MethodDev Start Start: BBEFB Sample Screen Column Screening (C18 vs. Phenyl-Hexyl) Start->Screen Opt Mobile Phase Optimization (pH & Modifier) Screen->Opt Select Phenyl-Hexyl Final Final Method Validation Opt->Final Rs > 2.0

Figure 1: Decision pathway for selecting the optimal stationary phase.

Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis.

  • Wavelength: 220 nm (Primary), 254 nm (Secondary). Note: The bromo-ethoxy chain has weak absorbance; 220 nm maximizes sensitivity.

  • Temperature: 35°C (Controls viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[1][2][3]

Mobile Phase Composition[1][3][6]
  • Solvent A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening the peak).

  • Solvent B: Acetonitrile (ACN). Methanol was rejected due to higher backpressure and lower solubility of the brominated product.

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.06040Initial
2.06040Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.16040Re-equilibration
20.06040End

Results & Discussion

The following data represents a comparative analysis of the two columns under identical gradient conditions.

Table 1: Performance Metrics Comparison
ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Status
Retention Time (Impurity A) 6.2 min5.4 minEarlier elution on Phenyl
Retention Time (Product) 6.5 min8.1 minStronger retention on Phenyl
Resolution (

)
1.1 (Co-elution risk)> 4.5 (Baseline separation)PASS
Tailing Factor (

)
1.4 (Phenol tailing)1.05 (Symmetric)PASS
Selectivity (

)
1.051.50Superior
Mechanistic Insight

On the C18 column , the separation is driven solely by hydrophobicity. The 4-Bromo-2-fluorophenol impurity is fairly hydrophobic, resulting in elution very close to the product.

On the Phenyl-Hexyl column , two distinct mechanisms occur:

  • 
     Interactions:  The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient fluorinated benzene ring of the product (BBEFB).
    
  • Steric/Planar Selectivity: The ether tail of the product allows it to align differently against the phenyl ligands compared to the smaller phenol molecule.

This "dual-interaction" pulls the product peak away from the impurity, creating a massive window of resolution.

Separation Logic Diagram

SeparationLogic C18 C18 Phase (Alkyl Chain) Mech1 Hydrophobic Interaction Only (Low Selectivity) C18->Mech1 Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Mech2 Hydrophobic + Pi-Pi Interaction (High Selectivity) Phenyl->Mech2 Outcome1 Impurity & Product Co-elute Mech1->Outcome1 Outcome2 Impurity Elutes Early Product Retained Strongly Mech2->Outcome2

Figure 2: Comparison of interaction mechanisms leading to superior resolution on Phenyl-Hexyl phases.

Troubleshooting & Robustness

To ensure this method is "self-validating" in a QC environment, monitor the following:

  • Phenol Peak Shape: If the impurity peak (Impurity A) begins to tail (

    
    ), it indicates the Formic Acid concentration is too low. The phenol moiety must remain protonated (neutral) to prevent secondary silanol interactions.
    
  • Resolution Check: The system suitability requirement should be set to

    
     between Impurity A and the Product. If 
    
    
    
    drops, the column may be fouled; wash with 100% ACN.
  • Detection Limits: Due to the lack of strong chromophores on the ethoxy chain, ensure the baseline noise at 220 nm is minimized by using high-purity solvents (LC-MS grade).

References

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Explains the mechanism of separating halogenated aromatics).

  • Bell, D. S. (2017).[4] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[4] (Comparative data on Phenyl vs. C18 retention for substituted benzenes).

  • National Institutes of Health (PMC). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. (Scientific basis for halogen-specific retention).[5]

  • PubChem. 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene Compound Summary. (Physicochemical property verification).

Sources

Validation

FTIR spectral peaks for 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene characterization

Executive Summary 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: 900174-64-3) is a specialized halogenated building block, often utilized in the synthesis of radiopharmaceuticals and kinase inhibitors where the fluoro-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene (CAS: 900174-64-3) is a specialized halogenated building block, often utilized in the synthesis of radiopharmaceuticals and kinase inhibitors where the fluoro-alkoxy motif modulates metabolic stability.

This guide provides a rigorous spectral characterization framework. Unlike simple reagents, this molecule contains three distinct halogen environments (Aryl-F, Aryl-Br, Alkyl-Br) and an ether linkage, creating a complex vibrational fingerprint. This document objectively compares FTIR analysis against Raman and NMR methodologies, establishing a validated protocol for identity confirmation.

Spectral Analysis & Peak Assignment

Theoretical Fingerprint & Functional Group Analysis

Note: The following assignments are derived from fragment analysis of homologous standards (e.g., (2-bromoethoxy)benzene and 4-bromo-2-fluoroanisole) and standard spectroscopic correlation tables.

The FTIR spectrum of this molecule is defined by the competition between the strong electronegative Fluorine atom and the Ether linkage.

Table 1: Key FTIR Diagnostic Peaks

Functional GroupFrequency Region (cm⁻¹)IntensityVibrational ModeDiagnostic Value
Aromatic C-H 3050 – 3100WeakStretching (

C-H)
Confirms aromaticity; usually >3000 cm⁻¹.[1][2][3][4][5]
Aliphatic C-H 2850 – 2950MediumStretching (

C-H)
Confirms the ethoxy tether (

). Distinct from non-alkylated precursors.[6][7][8]
Aromatic Ring 1580 – 1600 & 1480 – 1500Med-StrongRing Breathing (C=C)Characteristic doublet for substituted benzenes.
Aryl-F / Aryl-Ether 1240 – 1280 Very Strong C-F Stretch / C-O AsymPrimary ID Region. The C-F stretch overlaps with the asymmetric ether stretch, creating a broad, intense band.
Alkyl Ether 1030 – 1060StrongC-O Symmetric StretchConfirms the ether linkage to the alkyl chain.
1,2,4-Substitution 800 – 880StrongC-H Out-of-Plane (OOP)Diagnostic pattern for 1,2,4-trisubstituted rings (isolated H vs adjacent H).
Alkyl Bromide 640 – 690MediumC-Br Stretch (Aliphatic)Specific to the terminal bromo-ethoxy group.
Aryl Bromide ~1070 (in-plane) / <600Weak/MedC-Br Stretch (Aromatic)Often obscured in fingerprint; Raman is preferred for this detection.
Structural Differentiators

Researchers must often distinguish this product from its precursors.

  • Vs. 4-Bromo-2-fluorophenol (Precursor): The product lacks the broad O-H stretch (3200-3500 cm⁻¹) and exhibits new aliphatic C-H stretches (2850-2950 cm⁻¹).

  • Vs. Non-fluorinated Analog: The presence of the Fluorine atom at position 2 introduces a strong band ~1260 cm⁻¹ and shifts the aromatic OOP bends compared to the non-fluorinated (2-bromoethoxy)benzene.

Comparative Performance: FTIR vs. Alternatives

To ensure robust quality control (QC), it is critical to understand where FTIR excels and where it requires complementary data from Raman or NMR spectroscopy.

Table 2: Characterization Technique Comparison

FeatureFTIR (Mid-IR) Raman Spectroscopy ¹H-NMR (400 MHz)
Primary Strength Rapid Functional Group ID (C-F, C-O)Symmetric Bonds (C=C, C-S, C-Br)Exact Structural Connectivity
Halogen Detection Good for C-F; Poor for C-BrExcellent for C-Br (low freq)Indirect (via chemical shift)
Sample Prep Minimal (ATR)None (Direct through glass)Solubilization required (CDCl₃)
Water Interference HighLowLow (if deuterated solvent used)
Differentiation Best for: Distinguishing Phenol vs. EtherBest for: Isomer differentiationBest for: Quantifying impurities
Cost / Time Low / <2 minsMedium / <5 minsHigh / >15 mins
Decision Logic for Technique Selection

While FTIR is the industry standard for "Goods In" identification, Raman is superior for confirming the integrity of the Carbon-Bromine bonds, which have strong polarizability but weak dipole changes.

Visualized Workflows

Spectral Interpretation Decision Tree

This diagram guides the analyst through the peak assignment process to confirm the molecule's identity.

FTIR_Decision_Tree Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) CheckOH Check 3200-3500 cm⁻¹ Broad Peak? Start->CheckOH IsPhenol Contamination: Starting Material (Phenol) CheckOH->IsPhenol Yes CheckAli Check 2850-2950 cm⁻¹ Aliphatic C-H? CheckOH->CheckAli No CheckCF Check 1240-1280 cm⁻¹ Strong Broad Band? CheckAli->CheckCF Yes Fail Identity Mismatch CheckAli->Fail No (Missing Ethoxy) CheckFP Check 800-880 cm⁻¹ OOP Bends? CheckCF->CheckFP Yes (Aryl-F/Ether) CheckCF->Fail No CheckBr Check 600-700 cm⁻¹ C-Br Stretch? CheckFP->CheckBr Yes (1,2,4-Subst) CheckFP->Fail No Confirm IDENTITY CONFIRMED: 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene CheckBr->Confirm Yes CheckBr->Fail No

Figure 1: Step-by-step logic for FTIR spectral validation of the target molecule.

Multi-Modal Characterization Workflow

This workflow illustrates how to combine FTIR with NMR and Raman for a complete "Certificate of Analysis" level characterization.

Characterization_Workflow cluster_FTIR Step 1: Rapid ID (FTIR) cluster_Raman Step 2: Halogen Check (Raman) cluster_NMR Step 3: Structure (NMR) Sample Unknown Sample FTIR FTIR-ATR Sample->FTIR FuncGroups Confirm Functional Groups: - Ether (C-O) - Aryl Fluoride (C-F) FTIR->FuncGroups Raman Raman Spectroscopy FuncGroups->Raman Pass Halogens Confirm Heavy Atoms: - Aryl-Br vs Alkyl-Br - Sym. Ring Breathing Raman->Halogens NMR 1H-NMR (CDCl3) Halogens->NMR Pass Connect Confirm Connectivity: - Ethylene Bridge Triplet - Regiochemistry NMR->Connect Result Validated CoA Connect->Result

Figure 2: Integrated workflow for full structural validation using complementary spectroscopic methods.

Experimental Protocol: FTIR-ATR Identification

Objective: To verify the identity of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene using Attenuated Total Reflectance (ATR) FTIR.

Equipment:

  • FTIR Spectrometer (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

Procedure:

  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place a small amount (~5-10 mg) of the solid/oil sample onto the center of the crystal.

  • Compression: Apply pressure using the anvil to ensure intimate contact. Caution: Do not over-tighten if the sample is abrasive.

  • Acquisition: Scan the sample (32-64 scans).

  • Processing: Apply baseline correction if necessary. Identify the diagnostic peaks listed in Table 1.

  • Cleaning: Wipe the crystal with methanol or acetone immediately after use to prevent cross-contamination (bromo-alkoxy compounds can be sticky).

Acceptance Criteria:

  • Presence of C-F/Ether band at 1240–1280 cm⁻¹.

  • Presence of Aliphatic C-H stretch at 2850–2950 cm⁻¹.

  • Absence of O-H stretch >3200 cm⁻¹ (Limit of Detection ~0.5%).

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzene, (2-bromoethoxy)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Benzene, (2-bromoethyl)-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[9] (General reference for functional group assignment).

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene

This guide outlines the safety, logistical, and operational protocols for handling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene . Scientific Rationale & Risk Assessment: This molecule contains two distinct halide motifs: an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the safety, logistical, and operational protocols for handling 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene .

Scientific Rationale & Risk Assessment: This molecule contains two distinct halide motifs: an aryl bromide (stable, cross-coupling partner) and a primary alkyl bromide (the 2-bromoethoxy tail). While the aryl halide is relatively inert, the alkyl bromide moiety acts as an electrophile. In biological systems, primary alkyl halides can act as alkylating agents, potentially modifying DNA or proteins. Therefore, this compound must be handled not just as an irritant, but as a potential sensitizer and mutagen , requiring stricter containment than standard organic intermediates.

Part 1: Emergency Overview & Risk Profile

Parameter Critical Data
Hazard Class Skin/Eye Irritant (Cat 2/2A) ; STOT-SE (Resp) ; Potential Alkylating Agent .
Physical State Likely Low-Melting Solid or Viscous Liquid . Treat as a liquid for permeation risks.
Reactivity Stable under ambient conditions.[1][2][3] Incompatible with strong nucleophiles (amines, thiols) and strong bases (risk of elimination to vinyl ethers).
Route of Entry Inhalation of aerosols; Dermal absorption (enhanced by lipophilic aromatic ring).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex or thin nitrile gloves for prolonged contact.[4] The lipophilic nature of the aromatic ring combined with the alkyl halide tail facilitates permeation through standard glove materials.

Glove Selection Protocol
  • Standard Operation (Weighing/Transfer):

    • Primary Layer: 4-mil Nitrile (Disposable).

    • Secondary Layer: 8-mil Nitrile (Extended Cuff) OR Silver Shield® (Laminate) if handling >5g.

    • Rationale: Nitrile provides fair splash protection but degrades upon prolonged exposure to halogenated ethers. Double gloving creates a sacrificial outer layer.

  • High-Risk Operation (Spill Cleanup/Heating):

    • Mandatory: Silver Shield® (Laminate) or Viton® gloves.

    • Rationale: Laminate films offer >480 min breakthrough time for alkyl halides, whereas nitrile may fail in <15 mins.

Respiratory & Body Protection[1][5][6]
  • Respiratory: Work strictly within a certified chemical fume hood. If working outside containment (e.g., equipment maintenance), use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges .

  • Clothing: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Part 3: Operational Handling Protocol

Step 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and cap for signs of corrosion (alkyl bromides can hydrolyze slowly to release HBr).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

    • Why? Cold storage retards hydrolysis and minimizes vapor pressure.

  • Segregation: Keep away from strong bases (e.g., NaOH, NaH) to prevent elimination of HBr, which would form the volatile vinyl ether byproduct.

Step 2: Weighing & Transfer
  • Solid State: Use an antistatic gun before weighing to prevent electrostatic scattering of the powder.

  • Liquid State:

    • Do not pour.[3] Use a positive-displacement pipette or a glass syringe with a wide-bore needle.

    • Technique: "Drop-wise addition" is critical if reacting with nucleophiles to control exotherms.

Step 3: Reaction Setup (The "Closed Loop" Method)

To minimize exposure, use a closed handling system:

  • Tare the reaction flask with a septum.

  • Dissolve the compound in the transport vial using the reaction solvent (e.g., DCM or THF).

  • Transfer the solution via cannula or syringe directly into the reaction vessel.

    • Benefit: Eliminates open-air handling of the neat chemical.

Part 4: Waste Management & Decontamination

Disposal Classification: Halogenated Organic Waste .

Quenching & Cleaning[5][6][7]
  • Glassware: Rinse with acetone, then soak in a 1M Ethanolic KOH bath for 2 hours.

    • Mechanism:[2] The base promotes hydrolysis or elimination of the alkyl bromide residue, converting the toxic electrophile into a less hazardous vinyl ether or alcohol before final washing.

  • Spill Cleanup:

    • Do not use water initially (spreads the lipophilic chemical).

    • Absorb with Vermiculite or Chemizorb®.

    • Pack into a dedicated wide-mouth jar labeled "Hazardous Debris: Alkyl Bromide".

Part 5: Emergency Response Visualizations

Figure 1: Spill Response Decision Logic

This diagram guides the researcher through the immediate decision-making process during a spill, prioritizing containment and specific neutralization.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Minor Minor Spill (<5 mL) Inside Hood Assess->Minor Major Major Spill (>5 mL) Or Outside Hood Assess->Major PPE_Check Verify PPE: Double Nitrile/Silver Shield Minor->PPE_Check Evacuate Evacuate Lab Alert EHS Major->Evacuate Absorb Absorb with Vermiculite (Do NOT use paper towels) PPE_Check->Absorb Decon Wipe Surface with Acetone -> Soap/Water Absorb->Decon Disposal Dispose as Halogenated Waste Decon->Disposal

Caption: Decision matrix for handling spills of 4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 4-Bromo-2-ethoxy-1-fluorobenzene (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Alkyl Halides. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene
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